3'-Deoxy-5-fluorouridine
Description
Historical Context of Fluoropyrimidine Antimetabolite Research
The journey of fluoropyrimidine antimetabolites in science began with the pioneering work on 5-fluorouracil (B62378) (5-FU). Synthesized in 1957 by Dushinsky and colleagues, 5-FU was a result of the observation that certain tumors utilized the pyrimidine (B1678525) base uracil (B121893) more readily than normal tissues. aacrjournals.orgnih.govmdpi.com This led to the hypothesis that a modified, or "fraudulent," version of uracil could selectively interfere with tumor cell processes. aacrjournals.orgcancernetwork.com The attachment of a highly electronegative fluorine atom at the 5-position of the uracil ring created a compound that could block the synthesis of thymidylate, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase. aacrjournals.orgwikipedia.orgnih.gov This foundational discovery established 5-FU as a cornerstone in the study of antimetabolite chemotherapy and sparked decades of research into related compounds. aacrjournals.orgmdpi.com
Over the years, extensive research has been dedicated to developing derivatives and prodrugs of 5-FU to enhance its efficacy and broaden its therapeutic window. nih.gov The primary goals of these efforts were to improve oral bioavailability, increase tumor-selective activation, and overcome mechanisms of drug resistance. spandidos-publications.commdpi.com This led to the development of a variety of fluoropyrimidine analogues, including tegafur, capecitabine (B1668275), and doxifluridine (B1684386) (also known as 5'-deoxy-5-fluorouridine). nih.govspandidos-publications.comwikipedia.org Each of these compounds was designed to be converted into the active agent, 5-FU, within the body, often exploiting specific enzymatic pathways that are more active in tumor cells. mdpi.comwikipedia.org The continuous evolution of fluoropyrimidine research highlights a persistent effort to refine and optimize this class of compounds for academic and clinical investigation. mdpi.comnih.gov
Foundational Principles of 3'-Deoxy-5-fluorouridine as a Prodrug Concept
This compound, a synthetic compound, functions as a prodrug, meaning it is an inactive or less active precursor that is metabolized into its active form within the body. wikipedia.orgbiosynth.comnih.gov The core principle behind its design is to deliver the cytotoxic agent, 5-fluorouracil (5-FU), more selectively to target tissues. mdpi.comunimi.it The structure of this compound is a modification of the nucleoside uridine (B1682114), featuring a fluorine atom at the 5-position of the uracil base and lacking a hydroxyl group at the 3'-position of the ribose sugar. biosynth.com
The conversion of this compound to 5-FU is a critical step in its mechanism of action and is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), also known as pyrimidine nucleoside phosphorylase. wikipedia.orgnih.govunimi.it This enzyme is found in various tissues, but its expression is often significantly higher in many types of tumor cells compared to normal tissues. mdpi.com This differential expression is the cornerstone of the prodrug's intended tumor selectivity. By administering an inactive precursor, the generation of the active, toxic 5-FU is concentrated at the tumor site, theoretically minimizing systemic exposure and associated side effects. mdpi.comresearchgate.net
The enzymatic conversion process involves the cleavage of the glycosidic bond in this compound, releasing the active 5-FU and 2-deoxy-D-ribose-1-phosphate. Once released, 5-FU can then exert its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. wikipedia.orgnih.govnih.gov This targeted activation strategy is a key area of investigation in the development of fluoropyrimidine-based therapies. mdpi.comwikipedia.org
It is also important to note that this compound (also known as doxifluridine) is itself a metabolite in the activation pathway of another fluoropyrimidine prodrug, capecitabine. mdpi.comhmdb.ca Capecitabine undergoes a three-step enzymatic conversion to 5-FU, with the final step being the conversion of 5'-deoxy-5-fluorouridine to 5-FU by thymidine phosphorylase. spandidos-publications.commdpi.com
Overview of Major Research Avenues for this compound
Research into this compound has primarily focused on its role as a prodrug of 5-fluorouracil (5-FU) and its potential applications in cancer chemotherapy research. One of the central themes of investigation has been the optimization of its delivery and activation. mdpi.comwikipedia.org This includes studies on its oral bioavailability and the factors influencing its conversion to 5-FU, particularly the activity of the enzyme thymidine phosphorylase in tumor tissues. mdpi.comnih.gov
Another significant area of research involves comparative studies with other fluoropyrimidines. researchgate.net Researchers have investigated the efficacy and metabolic pathways of this compound in relation to 5-FU itself, as well as other prodrugs like capecitabine and tegafur. spandidos-publications.comresearchgate.net These studies aim to understand the relative advantages and disadvantages of each compound in different experimental models. For instance, research has explored how the multi-step enzymatic activation of capecitabine, which generates this compound as an intermediate, might offer different selectivity profiles compared to the direct administration of this compound. mdpi.comhmdb.ca
Furthermore, investigations have delved into the mechanisms of cellular response and resistance to this compound. This includes examining how its cytotoxic effects, mediated through the downstream actions of 5-FU, are influenced by cellular factors. nih.gov The primary mechanisms of action, once converted to 5-FU, are the inhibition of thymidylate synthase, which disrupts DNA synthesis, and the incorporation of fraudulent metabolites into RNA and DNA. nih.govnih.gov Research has explored how alterations in these pathways can lead to resistance. mdpi.com Additionally, there has been research into creating new derivatives and combination therapies involving this compound to enhance its activity or overcome resistance. oncoscience.usuzh.ch
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUINSFJQSHMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Structural Modifications of 3 Deoxy 5 Fluorouridine
De Novo Synthesis Pathways for 3'-Deoxy-5-fluorouridine and Related Fluoropyrimidines
The de novo pyrimidine (B1678525) synthesis pathway is a fundamental biochemical route that builds the pyrimidine ring from simpler precursor molecules. This pathway is a key target for the synthesis of fluoropyrimidine drugs. The process begins with precursors like amino acids and bicarbonate, leading to the formation of orotidine (B106555) 5'-monophosphate (OMP). researchgate.netcardiff.ac.uk OMP is then decarboxylated by OMP decarboxylase to yield uridine (B1682114) 5'-monophosphate (UMP), a central pyrimidine nucleotide. researchgate.netcolumbia.edu
The synthesis of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), the core base of this compound, can be achieved through various chemical methods. One common approach involves the direct fluorination of uracil (B121893) or its derivatives. unimi.it For instance, fluorination of uracil can yield 5-FU, which can then be coupled with a modified sugar to form the desired nucleoside. unimi.it Alternative starting materials for the pyrimidine ring include orotic acid, which can undergo a combined fluorination and decarboxylation to produce 5-FU. unimi.it
Once the 5-fluorouracil base is synthesized, it is coupled with a specifically modified sugar moiety. To create this compound, the sugar required is a 3-deoxy-ribofuranose. The coupling of the base with the sugar (glycosylation) is a critical step, often accomplished using a silylated pyrimidine base and an activated sugar derivative to ensure the correct stereochemistry. The synthesis of a related compound, 5'-deoxy-5-fluorouridine (Doxifluridine), for example, involves the condensation of bis(trimethylsilyl)fluorouracil with a 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranoside. drugfuture.comgoogle.com A similar strategy would be employed for the 3'-deoxy analogue, using a suitably protected 3-deoxyribofuranose derivative.
Synthesis of this compound Analogues and Derivatives
Structural modifications of the parent nucleoside are crucial for enhancing biological activity, improving metabolic stability, and fine-tuning pharmacological properties. These modifications can be targeted at the sugar moiety, the pyrimidine base, or through the addition of phosphate (B84403) prodrug groups.
Modification of the sugar portion of the nucleoside can significantly impact its biological profile. A notable example is the synthesis of propargyl derivatives. While specific data on this compound is limited, a well-documented synthesis exists for the closely related 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine). nih.govresearchgate.net
A series of new 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine have been synthesized. nih.govresearchgate.net The general strategy involves the propargylation of appropriately protected nucleoside precursors, followed by a deprotection step. nih.gov For instance, to synthesize the 3'-O-propargyl derivative, the 5'-hydroxyl group is first protected. The propargyl group is then introduced at the 3'-position, followed by removal of the protecting group to yield the final product. researchgate.net This approach allows for the creation of nucleoside analogues with terminal alkyne groups, which can be used for further chemical conjugations, such as in "click" chemistry. researchgate.net
Table 1: Synthetic Strategy for Propargyl Derivatives of 5-Fluoro-2'-deoxyuridine
| Step | Description | Starting Material | Product |
| 1 | Protection of the 5'-hydroxyl group | 5-Fluoro-2'-deoxyuridine | 5'-O-Protected-5-fluoro-2'-deoxyuridine |
| 2 | Propargylation at the 3'-position | 5'-O-Protected-5-fluoro-2'-deoxyuridine | 3'-O-Propargyl-5'-O-protected-5-fluoro-2'-deoxyuridine |
| 3 | Deprotection of the 5'-hydroxyl group | 3'-O-Propargyl-5'-O-protected-5-fluoro-2'-deoxyuridine | 3'-O-Propargyl-5-fluoro-2'-deoxyuridine nih.govresearchgate.net |
Altering the heterocyclic base of this compound can lead to new derivatives with different properties. Modifications can include substitutions at various positions on the pyrimidine ring, such as the C6 position. cardiff.ac.ukbiosyn.com The introduction of different functional groups can influence the molecule's interaction with target enzymes and its metabolic fate. For example, the synthesis of duplex drugs, where two nucleoside analogues are linked together, represents a significant base modification strategy. Isomeric duplex drugs linking 2'-deoxy-5-fluorouridine with 3'-C-ethynylcytidine via a phosphodiester bond have been synthesized using the hydrogenphosphonate method. nih.gov Such "double-headed" nucleosides can exhibit drastically altered efficiency and specificity compared to their monomeric counterparts. nih.govbeilstein-journals.org
The phosphoramidate (B1195095) prodrug approach is a key strategy to deliver the monophosphorylated (active) form of a nucleoside analogue into cells, bypassing the often-inefficient initial phosphorylation step. This has been applied to various fluorouridine derivatives.
A series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized. nih.gov The synthesis involves a two-step process:
Phosphorylation of the parent nucleoside (3'-azido-2',3'-dideoxy-5-fluorouridine) with a phosphorylating agent like 4-chlorophenyl phosphoroditriazolide. nih.gov
Subsequent reaction with an appropriate amine to form the final phosphoramidate derivative. nih.gov
This method has been used to create a library of phosphoramidates with different N-alkyl substituents, including ethyl and propargyl groups, which have shown potent cytotoxic activity. nih.gov Similarly, phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine have also been developed. researchgate.net
Table 2: General Synthesis of Phosphoramidate Derivatives
| Parent Nucleoside | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |
| 3'-azido-2',3'-dideoxy-5-fluorouridine nih.gov | 4-chlorophenyl phosphoroditriazolide | Activated phosphate derivative | Various amines (e.g., ethylamine) | 4-chlorophenyl N-alkyl phosphoramidates |
Base Moiety Modifications and Substituted Derivatives
Design and Synthesis of Prodrug Strategies Utilizing this compound
Prodrugs are inactive precursors that are converted into active drugs within the body. This strategy is widely used for fluoropyrimidines to improve oral bioavailability and target drug delivery.
Capecitabine (B1668275) is an orally administered fluoropyrimidine carbamate (B1207046) designed as a prodrug that is ultimately converted to 5-fluorouracil (5-FU). unimi.itcaymanchem.com This multi-step bioactivation pathway involves the intermediate formation of 5'-deoxy-5-fluorouridine (Doxifluridine), a close structural analogue of this compound. unimi.itcaymanchem.com
The bioactivation cascade is a three-enzyme process:
Step 1 (Liver): After oral administration, Capecitabine is absorbed and metabolized in the liver by the enzyme carboxylesterase, which hydrolyzes the pentyloxycarbonyl group to form 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). unimi.it
Step 2 (Liver and Tumor Tissue): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR, Doxifluridine) by the enzyme cytidine (B196190) deaminase, which is found in the liver and various tumor tissues. unimi.it
Step 3 (Tumor Tissue): Finally, Doxifluridine (B1684386) is activated to the cytotoxic drug 5-fluorouracil (5-FU) by thymidine (B127349) phosphorylase (TP). This enzyme is often present in higher concentrations in tumor tissues compared to normal tissues, allowing for preferential activation of the drug at the tumor site. unimi.itnih.gov
The synthesis of Doxifluridine itself can be achieved through several routes. One method involves the reaction of 5-fluorouridine (B13573) with reagents like triphenylphosphite methiodide to create a 5'-iodo derivative, which is then reduced to the 5'-deoxy product. drugfuture.com Another approach involves the direct coupling of a silylated 5-fluorouracil base with an appropriately protected 5-deoxy-D-ribose derivative, followed by deprotection. google.comgoogle.com
Conjugation Strategies for Enhanced Delivery and Selectivity
To improve the therapeutic index of this compound (doxifluridine), various conjugation strategies have been developed. These approaches aim to enhance its delivery to tumor tissues and increase its selectivity, thereby minimizing exposure to healthy cells and mitigating side effects. Doxifluridine itself is a prodrug that is converted to the active cytotoxic agent 5-fluorouracil (5-FU) by thymidine phosphorylase (TP). wikipedia.orgnih.gov Since TP is more abundant in many tumor tissues compared to normal tissues, doxifluridine possesses a degree of inherent tumor selectivity. mdpi.com However, the presence of TP in healthy tissues, such as the liver and small intestine, can lead to systemic toxicity. wikipedia.orgnih.gov Conjugation strategies address this limitation by creating novel prodrugs or delivery systems that are activated by more specific features of the tumor microenvironment or by using targeted carriers.
Prodrugs Responsive to the Tumor Microenvironment
A significant strategy involves designing doxifluridine derivatives that are activated by conditions unique to the tumor microenvironment, such as hypoxia. mdpi.comnih.gov Researchers have synthesized novel derivatives by introducing nitro-containing moieties into the doxifluridine structure. mdpi.comresearchgate.net These compounds are designed to be stable in normal physiological conditions but are reduced and activated by nitroreductase (NTR) enzymes, which are highly expressed in the hypoxic regions of solid tumors. mdpi.comnih.gov
One such derivative, designated as compound 2c, incorporates nitrofuran fragments. mdpi.com This compound remains stable in various pH conditions and in plasma but is rapidly reduced in the presence of NTR. mdpi.comnih.gov The activation mechanism is designed for dual action: the NTR-mediated reduction is followed by the conversion to 5-FU by TP, theoretically concentrating the active drug's release within the tumor. nih.govresearchgate.net In vitro studies demonstrated that this compound exhibited excellent selective cytotoxicity in MCF-7 and HT29 cancer cell lines under hypoxic conditions. mdpi.comnih.gov
Table 1: Research Findings for Nitroreductase-Responsive Doxifluridine Derivative (Compound 2c)
| Feature | Research Finding | Source |
| Structure | Features nitrofuran fragments conjugated to the 5'-position of doxifluridine. | mdpi.comnih.gov |
| Activation | Requires dual action of nitroreductase (NTR) and thymidine phosphorylase (TP). | nih.govresearchgate.net |
| Stability | Stable in phosphate-buffered saline (PBS) and plasma at different pH values. | mdpi.comnih.gov |
| NTR Response | Rapidly reduced in the presence of NTR. | mdpi.comnih.gov |
| In Vitro Selectivity | Showed excellent hypoxic selectivity in MCF-7 and HT29 cell lines. | mdpi.comnih.gov |
| In Vivo Effect | Exhibited antitumor effects comparable to doxifluridine without significant toxic side effects. | mdpi.com |
Macromolecular and Nanoparticle Conjugates
Conjugating doxifluridine to macromolecules or encapsulating it within nanoparticles represents another major avenue for improving its pharmacological profile. These larger constructs can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Polymeric Micelles: Doxifluridine has been incorporated into polymeric micelles. wjgnet.com These nanosized carriers can improve drug solubility and stability. wjgnet.com Studies have explored the co-delivery of doxifluridine with other chemotherapeutic agents, such as doxorubicin (B1662922) or SN-38, within the same micellar system, which demonstrated superior inhibition of colorectal cancer cell viability compared to micelles loaded with doxifluridine alone. wjgnet.com
Duplex Prodrugs: Another approach is the creation of duplex drugs where two different antimetabolites are covalently linked. For instance, 2'-deoxy-5-fluorouridine (5-FdU), a derivative of doxifluridine, has been conjugated with 3'-C-ethynylcytidine (ECyd). oncotarget.com This single molecule, 5-FdU-ECyd, is designed to be metabolized inside tumor cells, releasing two distinct cytotoxic compounds that can inhibit both DNA and RNA synthesis. oncotarget.com This strategy aims to achieve a synergistic anticancer effect and potentially overcome resistance mechanisms. oncotarget.com
Lipid Conjugation: The conjugation of fluoropyrimidine derivatives to lipids or their incorporation into liposomes is a strategy to alter pharmacokinetics and improve cellular uptake. nih.gov For example, a prodrug of the related compound 5-fluorouridine (5FUR) was developed by conjugating it with tryptophan (5FUR-W). nih.gov This modification enhanced its chemical stability and allowed for improved and flexible co-loading with doxorubicin into liposomes, demonstrating the potential for creating combination therapies within a single nanocarrier. nih.gov
Table 2: Overview of Macromolecular Conjugation Strategies for Doxifluridine and Related Compounds
| Conjugation Strategy | Carrier/Molecule | Example Compound/System | Intended Advantage | Source |
| Polymeric Micelles | Polymeric Nanoparticles | Co-delivery of doxifluridine and SN-38 | Enhanced solubility; Synergistic effect from co-delivery | wjgnet.com |
| Duplex Prodrugs | Covalent Linkage | 2'-deoxy-5-fluorouridylyl-(3'→5')-3'-C-ethynylcytidine (5-FdU-ECyd) | Monotherapeutic delivering two synergistic drugs; Overcoming chemoresistance | oncotarget.com |
| Lipid-Based Delivery | Liposomes | Co-encapsulation of 5FUR-W (a 5FUR prodrug) and Doxorubicin | Improved loading and stability; Combination therapy in a single vehicle | nih.gov |
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
A highly targeted and innovative approach is Gene-Directed Enzyme Prodrug Therapy (GDEPT). This strategy does not directly modify the doxifluridine molecule but instead modifies the tumor's environment to enhance drug activation locally. In one such system, human mesenchymal stem cells (hMSCs) were used as delivery vehicles. mdpi.com These stem cells are known to naturally migrate towards tumor sites. mdpi.com The hMSCs were genetically engineered to express the TP enzyme. mdpi.com When these TP-expressing hMSCs home to the tumor and the patient is administered doxifluridine, the prodrug is converted to cytotoxic 5-FU preferentially at the tumor site, thereby maximizing the anticancer effect while minimizing systemic toxicity. mdpi.com
Iii. Molecular and Cellular Mechanisms of Action of 3 Deoxy 5 Fluorouridine
Enzymatic Conversion Pathways to Active Fluoropyrimidine Metabolites
The activation of 3'-Deoxy-5-fluorouridine and its precursors is a multi-step process reliant on the activity of several key enzymes. The distribution and activity levels of these enzymes, particularly the higher concentrations in tumor tissues compared to normal tissues, form the basis for the targeted generation of the ultimate cytotoxic agent, 5-FU.
Uridine (B1682114) Phosphorylase (UPase) is a key enzyme in pyrimidine (B1678525) salvage pathways that also plays a significant role in the activation of fluoropyrimidines. imrpress.com UPase catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and is also capable of converting this compound to 5-FU. imrpress.comnih.gov The expression of UPase and its effect on fluoropyrimidine activation have been a focus of cancer research, as the enzyme's activity is often elevated in various tumor tissues compared to corresponding normal tissues. imrpress.com
Research using UPase gene knockout embryonic stem cells has definitively demonstrated the enzyme's role. In these cells, the concentration of 5'-dFUrd required to inhibit cell growth by 50% (IC50) was increased nearly 16-fold compared to wild-type cells, confirming that UPase is crucial for catalyzing the conversion of 5'-dFUrd to 5-FU. pharmgkb.orgcapes.gov.br Consequently, reduced UPase activity is considered a mechanism of cellular resistance to 5'-dFUrd. imrpress.com In studies with animal tumors, where UPase activity can be prominent, specific inhibitors of the enzyme were shown to block the phosphorolysis of 5'-dFUrd. jst.go.jp
Thymidine (B127349) Phosphorylase (TPase), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is another critical enzyme in the activation of this compound. imrpress.comtg.org.ausemanticscholar.org TPase catalyzes the phosphorolysis of 5'-dFUrd to generate 5-FU, a crucial step for the compound to exert its antiproliferative effects. imrpress.comwjgnet.comnih.gov The significance of TPase is particularly pronounced in human tumors, where its activity is often substantially higher than in adjacent normal tissues. jst.go.jpjst.go.jpnih.gov This differential expression provides a rationale for the tumor-selective accumulation of 5-FU. imrpress.com
Studies comparing pyrimidine nucleoside phosphorylase activities in human tissues have revealed that phosphorolytic activity towards thymidine (the natural substrate of TPase) is high in tumors, whereas activity towards uridine (the substrate for UPase) is comparatively low. jst.go.jp This suggests that TPase is the predominant enzyme responsible for the activation of 5'-dFUrd in human tumors. jst.go.jpnih.gov A partially purified TPase preparation from human lung cancer demonstrated a Michaelis constant (Km) value for 5'-dFUrd of 1.69 x 10⁻³ M, confirming it as a substrate for the enzyme. jst.go.jp
This compound itself is a metabolic product of orally administered fluoropyrimidine precursors, most notably capecitabine (B1668275). researchgate.netalfa-chemistry.comnih.gov The conversion of capecitabine into this compound involves a sequential, three-step enzymatic pathway designed to leverage the unique enzyme distribution in the liver and tumor tissues. nih.govdergipark.org.tr
Carboxylesterase (CES): After oral administration, capecitabine is designed to pass through the intestinal tract intact and undergo first-pass metabolism in the liver. nih.govnih.gov Here, it is hydrolyzed by carboxylesterase, an enzyme found almost exclusively in the liver, into an intermediate metabolite, 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). nih.govresearchgate.netdergipark.org.tr
Cytidine (B196190) Deaminase (CDA): The intermediate 5'-DFCR is subsequently converted into this compound (5'-dFUrd). researchgate.netnih.gov This reaction is catalyzed by cytidine deaminase, an enzyme located in high concentrations in both the liver and various types of solid tumors. nih.govnih.gov
This sequential metabolism ensures that the final, crucial activation step from 5'-dFUrd to 5-FU occurs preferentially at the tumor site, where the activating enzyme, TPase, is most abundant. tg.org.aualfa-chemistry.comnih.gov
| Enzyme | Substrate(s) | Product(s) | Primary Location of Action |
|---|---|---|---|
| Carboxylesterase (CES) | Capecitabine | 5'-Deoxy-5-fluorocytidine (5'-DFCR) | Liver nih.govresearchgate.netdergipark.org.tr |
| Cytidine Deaminase (CDA) | 5'-Deoxy-5-fluorocytidine (5'-DFCR) | This compound (5'-dFUrd) | Liver, Tumor Tissue nih.govnih.gov |
| Uridine Phosphorylase (UPase) | This compound (5'-dFUrd) | 5-Fluorouracil (B62378) (5-FU) | Tumor & Normal Tissues imrpress.comnih.gov |
| Thymidine Phosphorylase (TPase) | This compound (5'-dFUrd) | 5-Fluorouracil (5-FU) | Tumor Tissue (preferentially) jst.go.jpjst.go.jpnih.gov |
Role of Thymidine Phosphorylase (TPase) in this compound Activation
Intracellular Anabolism of this compound Metabolites
Following the conversion of this compound to 5-FU, a series of intracellular anabolic reactions occur. This anabolism is essential, as 5-FU itself is not the final effector molecule. It must be converted into fluorinated nucleotides that interfere with critical cellular processes. nih.gov
The pivotal step in the mechanism of action of this compound is its conversion to 5-Fluorouracil (5-FU). researchgate.net This conversion is catalyzed by the enzymes uridine phosphorylase (UPase) and, more significantly in human tumors, thymidine phosphorylase (TPase). imrpress.comjst.go.jp The entire therapeutic premise of this compound and its precursors like capecitabine is based on the ability to generate 5-FU selectively within tumor tissues, which exhibit higher levels of TPase activity compared to normal tissues. tg.org.aunih.govalfa-chemistry.com This enzymatic conversion transforms the non-cytotoxic prodrug into its active form, initiating the cascade of events that lead to cell death. nih.govresearchgate.net The antineoplastic activity of 3'-dFUrd is therefore entirely dependent on this enzymatic conversion to 5-FU. researchgate.net
| Enzyme | Substrate | Kinetic Parameter (Km) | Source Tissue | Reference |
|---|---|---|---|---|
| Thymidine Phosphorylase (TPase) | 5'-Deoxy-5-fluorouridine | 1.69 mM | Human Lung Cancer | jst.go.jp |
| Nucleoside Phosphorylase (unspecified) | 5'-Deoxy-5-fluorouridine | 0.633 mM | Ehrlich Ascites Tumor Cells | researchgate.net |
Once 5-FU is formed, it enters the anabolic pathway of pyrimidine synthesis. nih.gov A primary mechanism of 5-FU activation involves its conversion to Fluorouridine Monophosphate (FUMP). nih.govlookchem.com This can be achieved through two main routes:
Direct Conversion: 5-FU can be directly converted to FUMP by the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), using phosphoribosyl pyrophosphate as a cofactor. nih.govlookchem.comspandidos-publications.com
Indirect Conversion: Alternatively, 5-FU can be converted to the nucleoside fluorouridine (FUR) by UPase, which is then phosphorylated by uridine kinase (UK) to yield FUMP. nih.govlookchem.com
The generation of FUMP is a critical branch point in 5-FU's mechanism. FUMP is the precursor to 5-fluorouridine-5'-triphosphate (FUTP), a metabolite that can be incorporated into RNA, leading to disruptions in RNA processing and function. nih.govmdpi.complos.org Studies analyzing the intracellular metabolites of cells treated with 5'-dFUrd have confirmed the presence of FUMP in the acid-soluble fraction, following the initial conversion to 5-FU. researchgate.net
Generation of Fluorodeoxyuridine Monophosphate (FdUMP)
The formation of FdUMP from 5-FU, the initial metabolite of this compound, can proceed via two primary intracellular pathways. researchgate.net The production of FdUMP is critical as it is a potent inhibitor of thymidylate synthase. wikipedia.org
Pathway 1: The Thymidine Phosphorylase-Thymidine Kinase (TP-TK) Pathway This pathway, sometimes referred to as the salvage pathway, involves two enzymatic steps:
Conversion to Fluorodeoxyuridine (FUDR): 5-FU is first converted to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) by the enzyme thymidine phosphorylase (TP). calis.edu.cnnih.gov
Phosphorylation to FdUMP: FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. nih.govoncohemakey.com
Pathway 2: The Orotate Phosphoribosyltransferase-Ribonucleotide Reductase (OPRT-RR) Pathway This pathway involves a series of reactions that are analogous to the de novo synthesis of pyrimidines:
Conversion to Fluorouridine Monophosphate (FUMP): 5-FU is converted directly to fluorouridine monophosphate (FUMP) by the enzyme orotate phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor. calis.edu.cnnih.gov
Phosphorylation to FUDP: FUMP is subsequently phosphorylated to fluorouridine diphosphate (B83284) (FUDP) by UMP/CMP kinase. oncohemakey.com
Reduction to FdUDP: The enzyme ribonucleotide reductase (RNR) then converts the ribonucleotide FUDP into the deoxyribonucleotide fluorodeoxyuridine diphosphate (FdUDP). calis.edu.cnoncohemakey.com
Dephosphorylation to FdUMP: Finally, FdUDP is dephosphorylated to yield FdUMP. oncohemakey.com
The relative contribution of each pathway can vary between different cell types. nih.gov
Formation of Fluorouridine Triphosphate (FUTP)
The generation of FUTP is a key RNA-directed mechanism of this compound's action, stemming from its initial conversion to 5-FU. The anabolic pathway proceeds through sequential phosphorylation steps:
Formation of FUMP: As in the OPRT-RR pathway, 5-FU is first converted to fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). An alternative, indirect route involves the conversion of 5-FU to fluorouridine (FUR) by uridine phosphorylase (UP), followed by phosphorylation to FUMP by uridine kinase (UK). calis.edu.cn
Phosphorylation to FUDP: FUMP is then phosphorylated to fluorouridine diphosphate (FUDP) by UMP/CMP kinase. oncohemakey.com
Final Phosphorylation to FUTP: FUDP is further phosphorylated by pyrimidine diphosphate kinase to form the active metabolite fluorouridine triphosphate (FUTP). mdpi.comoncohemakey.com
This metabolite, FUTP, acts as a fraudulent nucleotide, mimicking uridine triphosphate (UTP). mdpi.comgosset.ai
Formation of Fluorodeoxyuridine Triphosphate (FdUTP)
The third active metabolite, Fluorodeoxyuridine Triphosphate (FdUTP), contributes to DNA-directed cytotoxicity. Its formation also begins with 5-FU and follows a path that partially overlaps with the generation of FdUMP and FUTP. mdpi.comcalis.edu.cn
Formation of FUMP and FUDP: The pathway initiates with the conversion of 5-FU to FUMP and then to FUDP, as described in the previous sections. calis.edu.cn
Conversion to FdUDP: Ribonucleotide reductase (RNR) acts on FUDP to produce fluorodeoxyuridine diphosphate (FdUDP). oncohemakey.com
Phosphorylation to FdUTP: FdUDP is then phosphorylated by nucleoside diphosphate kinases to generate fluorodeoxyuridine triphosphate (FdUTP). mdpi.comoncohemakey.com
FdUTP is a structural analog of deoxythymidine triphosphate (dTTP) and can be mistakenly used by DNA polymerases. mdpi.com
Biochemical and Cellular Targets of Active Fluoropyrimidine Metabolites
The three active metabolites generated from this compound—FdUMP, FUTP, and FdUTP—exert their cytotoxic effects by targeting fundamental cellular processes, namely DNA synthesis, DNA integrity, and RNA function. pharmgkb.org
Inhibition of Thymidylate Synthase (TS) by FdUMP
A primary mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TS) by FdUMP. calis.edu.cndovepress.com TS is a crucial enzyme in the de novo synthesis of pyrimidines, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). researchgate.netmdpi.com dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA replication and repair. calis.edu.cn
The inhibition mechanism involves the formation of a stable, covalent ternary complex between FdUMP, thymidylate synthase, and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF). researchgate.nettandfonline.comnih.govnih.gov FdUMP binds to the nucleotide-binding site of TS, and in the presence of CH₂THF, a covalent bond forms between the enzyme, the inhibitor, and the cofactor. researchgate.netrcsb.org This complex effectively locks the enzyme in an inactive state, preventing the normal substrate dUMP from binding and halting dTMP production. calis.edu.cnresearchgate.net This blockade leads to a depletion of the intracellular dTTP pool, an imbalance of deoxynucleotides, and an accumulation of dUTP, which collectively disrupt DNA synthesis and repair, ultimately leading to "thymineless" cell death. calis.edu.cnwikipedia.org
Misincorporation into Ribonucleic Acid (RNA)
The active metabolite fluorouridine triphosphate (FUTP) is structurally similar to the natural nucleotide uridine triphosphate (UTP). As a result, cellular RNA polymerases recognize FUTP as a substrate and incorporate it into various RNA species during transcription. mdpi.comgosset.aibccancer.bc.ca The consequences of this fraudulent incorporation are extensive and contribute significantly to the cytotoxicity of this compound. researchgate.netwiley.com
Research has shown that the misincorporation of FUTP into RNA can lead to:
Disruption of RNA Processing: The presence of fluorouracil in place of uracil can interfere with the normal processing of precursor ribosomal RNA (pre-rRNA) and the splicing of pre-messenger RNA (pre-mRNA). calis.edu.cn
Impaired RNA Function: It can alter the post-transcriptional modification and function of transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs). calis.edu.cn
Inhibition of Ribosome Biogenesis: A key effect is the inhibition of the maturation of rRNA, which is essential for the assembly of ribosomes, the cellular machinery for protein synthesis. gosset.ai
Altered Ribonucleoprotein Complexes: Studies have shown that RNA containing 5-FU can sequester essential proteins, such as the exosome subunit Rrp6, altering the composition of ribonucleoprotein complexes and inhibiting RNA surveillance pathways that are meant to degrade aberrant transcripts. nih.gov
Misincorporation into Deoxyribonucleic Acid (DNA)
In addition to the inhibition of TS and RNA disruption, the metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into the DNA strand by DNA polymerases during replication. mdpi.combccancer.bc.caaacrjournals.org FdUTP competes with and substitutes for the natural nucleotide deoxythymidine triphosphate (dTTP). mdpi.com
The presence of the fluorouracil base in the DNA helix is a form of DNA damage. calis.edu.cn This triggers a response from the cell's DNA repair machinery. The base excision repair (BER) pathway, initiated by enzymes such as uracil-DNA glycosylase (UNG), attempts to remove the fraudulent base. pharmgkb.orgresearchgate.net However, in the presence of high FdUTP/dUTP to dTTP ratios caused by concurrent TS inhibition, the repair process can be futile. The gap may be re-filled with another FdUTP or dUTP molecule, leading to a repeating cycle of excision and repair. calis.edu.cn This futile cycle can result in the accumulation of DNA strand breaks, genomic instability, replication fork collapse, and ultimately, the induction of apoptosis (programmed cell death). calis.edu.cnpatsnap.comoncotarget.com
Interactive Data Tables
Table 1: Key Enzymes in the Metabolic Activation of this compound
Table 2: Active Metabolites and Their Cellular Targets
Induction of Deoxynucleotide Pool Imbalances
The cytotoxic effects of this compound (FdUrd), a derivative of 5-fluorouracil (5-FU), are significantly mediated through the induction of imbalances in the cellular deoxynucleotide (dNTP) pool. calis.edu.cnmdpi.com Once inside the cell, FdUrd is phosphorylated to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). patsnap.comnih.gov FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). calis.edu.cnpatsnap.comwikipedia.org
The inhibition of TS by FdUMP blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of the dTMP pool and, consequently, a reduction in the levels of deoxythymidine triphosphate (dTTP). calis.edu.cnmdpi.com This depletion of dTTP creates a significant imbalance in the ratios of the other deoxynucleotides, such as dATP, dGTP, and dCTP. calis.edu.cnmdpi.com The altered ratios, particularly the dATP/dTTP ratio, severely disrupt the processes of DNA synthesis and repair, ultimately causing lethal DNA damage. calis.edu.cn
Furthermore, the inhibition of TS leads to an accumulation of its substrate, dUMP. calis.edu.cnmdpi.com This accumulation can result in increased levels of deoxyuridine triphosphate (dUTP). calis.edu.cnmdpi.com Both dUTP and the FdUrd metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be mistakenly incorporated into the DNA strand during replication. calis.edu.cn
Interference with DNA Replication and Repair Processes
This compound interferes with DNA replication and repair through multiple mechanisms, primarily stemming from the consequences of thymidylate synthase (TS) inhibition and the direct incorporation of its metabolites into DNA. The depletion of the deoxythymidine triphosphate (dTTP) pool and the concurrent accumulation of deoxyuridine triphosphate (dUTP) and fluorodeoxyuridine triphosphate (FdUTP) severely disrupt the fidelity and progression of DNA synthesis. calis.edu.cnmdpi.com
The imbalance in deoxynucleotide pools is a major contributor to replication stress and DNA damage. patsnap.com The scarcity of dTTP halts the normal progression of the replication fork, while the increased levels of dUTP and FdUTP lead to their misincorporation into newly synthesized DNA strands. calis.edu.cnnih.gov The presence of these unnatural bases in the DNA triggers a cascade of events that compromise genomic integrity. patsnap.com
Nucleoside analogs, including FdUrd, are known to interfere with DNA replication in several ways: by acting as chain terminators after being incorporated at the end of a nascent DNA strand, by being incorporated into the genome and restricting replication on the altered template, and by inhibiting essential metabolic pathways for nucleotide generation. nih.govplos.org
Disruption of Ribonucleic Acid Processing and Function
While the primary mechanism of this compound is often attributed to DNA-level damage, its metabolites also significantly disrupt the processing and function of ribonucleic acid (RNA). After cellular uptake, FdUrd can be metabolized to fluorouridine triphosphate (FUTP). patsnap.comnih.gov Due to its structural similarity to uridine triphosphate (UTP), FUTP is recognized by RNA polymerases and can be extensively incorporated into various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). patsnap.comnih.gov
The incorporation of FUTP into RNA interferes with normal RNA processing and function. patsnap.comnih.gov This can lead to the production of aberrant RNA transcripts, which in turn can impair protein synthesis and lead to cell death. patsnap.com Specifically, the presence of 5-FU in RNA has been shown to inhibit the maturation of pre-rRNA into functional rRNA. mdpi.comnih.gov Studies in yeast have indicated that rRNA maturation is a significant target of 5-FU's cytotoxic effects. mdpi.com
Cellular Uptake and Intracellular Transport Mechanisms of this compound
Role of Nucleoside Transporters (e.g., ENT1, ENT2)
The entry of this compound (FdUrd) into cells is primarily mediated by specialized membrane proteins known as nucleoside transporters. nih.gov The two main families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). wiley.comwjgnet.com Both FdUrd and its related compound, trifluridine (B1683248) (FTD), are transported into cells by ENT1 and ENT2. nih.gov
Research has shown that both ENT1 and ENT2 are capable of transporting FdUrd across the cell membrane. nih.gov Inhibition studies using specific transporter inhibitors have confirmed the involvement of these transporters. For instance, the uptake of FdUrd in HCT116 cells was significantly reduced in the presence of dipyridamole (B1670753) (DPM), an inhibitor of both ENT1 and ENT2, and to a lesser extent by S-(4-nitrobenzyl)-6-thioinosine (NBMPR), a more selective inhibitor of ENT1. nih.govspandidos-publications.com This indicates that both transporters play a role in the cellular uptake of FdUrd.
ENTs are bidirectional transporters, meaning they can facilitate the movement of nucleosides both into and out of the cell, depending on the concentration gradient. wiley.com Immunohistochemical studies have shown that ENT1 and ENT2 are expressed on both the apical and basolateral membranes of human enterocytes, suggesting their involvement in the intestinal absorption and systemic distribution of nucleoside analogs. wiley.com The expression levels of these transporters can significantly influence the intracellular concentration and, consequently, the efficacy of FdUrd. A decreased expression of nucleoside transporters can be a mechanism of resistance to FdUrd. nih.gov
Table 1: Inhibition of FdUrd Uptake by Nucleoside Transporter Inhibitors in HCT116 Cells
| Inhibitor | Concentration | Inhibition of FdUrd Uptake | Transporters Inhibited |
|---|---|---|---|
| NBMPR | 1 µmol/l | Lower inhibition | Primarily ENT1 |
| DPM | 10 µmol/l | Higher inhibition | ENT1 and ENT2 |
Data derived from studies on HCT116 cells. nih.govspandidos-publications.com
Modulating Cellular Permeability and Accumulation
The cellular permeability and subsequent intracellular accumulation of this compound (FdUrd) are critical determinants of its pharmacological activity. These processes are largely governed by the expression and function of nucleoside transporters, as well as by the intracellular metabolic trapping of the drug. nih.gov
The prodrug approach is a strategy that can be used to modulate the membrane permeability of drugs like FdUrd. mdpi.com For example, capecitabine is an orally administered prodrug that is ultimately converted to 5-fluorouracil (5-FU), the parent compound of FdUrd. mdpi.comdrugbank.com This strategy enhances the bioavailability of the active drug. mdpi.com
The expression levels of nucleoside transporters such as ENT1 and ENT2 directly impact the influx of FdUrd into cells. wiley.comnih.gov Higher expression of these transporters can lead to increased intracellular accumulation of the drug. Conversely, decreased expression or function of these transporters can limit drug uptake and contribute to cellular resistance. nih.gov The bidirectional nature of ENTs also means they can facilitate the efflux of FdUrd from the cell, which can reduce its intracellular concentration and cytotoxic effect. wiley.com
Table 2: Factors Influencing Cellular Permeability and Accumulation of this compound
| Factor | Effect on Permeability/Accumulation | Mechanism |
|---|---|---|
| Expression of Nucleoside Transporters (ENT1, ENT2) | Increases influx | Facilitates transport across the cell membrane. wiley.comnih.gov |
| Prodrug Strategy (e.g., Capecitabine) | Enhances bioavailability | Improves absorption and delivery of the active compound. mdpi.comdrugbank.com |
| Intracellular Phosphorylation (by Thymidine Kinase) | Increases accumulation | Traps the drug inside the cell in its phosphorylated form. nih.govnih.gov |
| Efflux via ENTs | Decreases accumulation | Transports the drug out of the cell down its concentration gradient. wiley.com |
Iv. Mechanisms of Cellular Resistance to 3 Deoxy 5 Fluorouridine and Its Active Metabolites
Alterations in Enzymatic Activation Pathways
The conversion of 5'-DFUR to its active metabolite, 5-fluorouracil (B62378) (5-FU), is a critical step for its anticancer activity. Cellular resistance can emerge when the enzymes involved in this activation process are compromised.
Decreased Uridine (B1682114) Phosphorylase Activity
Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine (B1678525) salvage pathway and plays a significant role in the activation of 5'-DFUR by converting it to 5-FU. imrpress.comcapes.gov.br A reduction in UPase activity is a recognized mechanism of cellular resistance to fluoropyrimidines. imrpress.com Studies using UPase gene knockout embryonic stem (ES) cells have provided direct evidence for the enzyme's role in 5'-DFUR activation. In these knockout cells, the 50% inhibitory concentration (IC50) for 5'-DFUR was nearly 16-fold higher than in wild-type cells, demonstrating that the absence of UPase significantly diminishes the drug's cytotoxic effect. capes.gov.br This resistance is attributed to the cell's inability to efficiently catalyze the conversion of 5'-DFUR to the active 5-FU. capes.gov.br Further research with UPase knockout mice confirmed these findings, showing that these mice were more resistant to the toxic effects of 5'-DFUR compared to their wild-type counterparts. dtic.mil
Inefficient Thymidine (B127349) Phosphorylase Activity
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is another crucial enzyme that catalyzes the conversion of 5'-DFUR to 5-FU. imrpress.comwjgnet.comnih.gov The level of TP activity within tumor cells can, therefore, dictate their sensitivity to 5'-DFUR. capes.gov.brfrontiersin.org While high levels of TP are often associated with increased sensitivity to 5'-DFUR due to efficient prodrug activation, inefficient or low TP activity can lead to resistance. capes.gov.brwjgnet.com The enzymatic activity of TP is considered indispensable for the activation of 5'-DFUR to its active forms within the tumor. wjgnet.com Consequently, tumors with inherently low TP expression or activity may exhibit intrinsic resistance to 5'-DFUR, as the conversion to cytotoxic 5-FU is limited. wjgnet.com
Elevated Dihydropyrimidine (B8664642) Dehydrogenase (DPD) Activity
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism (breakdown) of 5-FU, the active metabolite of 5'-DFUR. oaepublish.com DPD converts 5-FU into an inactive metabolite, dihydrofluorouracil. nih.gov Over 80% of an administered dose of 5-FU is typically catabolized by DPD, which significantly influences the amount of 5-FU available for its anticancer effects. oaepublish.comnih.gov Elevated DPD activity within tumor cells is a well-documented mechanism of resistance to fluoropyrimidines. iiarjournals.org High DPD expression and activity lead to rapid degradation of 5-FU, reducing its intracellular concentration and thereby diminishing its cytotoxic potential. nih.goviiarjournals.org Studies have shown a significant correlation between high DPD mRNA expression and resistance to 5-FU in vitro. oaepublish.com For instance, in breast cancer, DPD enzyme activity was significantly higher in chemoresistant groups compared to chemosensitive groups. Similarly, in gastrointestinal cancer cell lines, cells with lower DPD mRNA and protein levels tended to be more sensitive to 5-FU. wjgnet.com
Table 1: Impact of DPD Activity on 5-FU Sensitivity in Breast Cancer
| Group | DPD Enzyme Activity (pmol/mg per min) |
| Chemosensitive | 56.11 ± 8.45 |
| Chemoresistant | 77.44 ± 5.97 |
This table illustrates that DPD enzyme activity was significantly lower in the group sensitive to FU-based chemotherapy compared to the resistant group (p < 0.0442). Data sourced from Experimental Oncology.
Modifications in Target Enzyme Expression and Activity
Once 5'-DFUR is converted to its active forms, such as fluorodeoxyuridine monophosphate (FdUMP), these metabolites exert their cytotoxic effects by inhibiting key enzymes involved in DNA synthesis. Resistance can arise if these target enzymes are altered.
Thymidylate Synthase Overexpression and Gene Amplification
Thymidylate synthase (TS) is the primary target of FdUMP, the active metabolite derived from 5'-DFUR. mdpi.comwjgnet.com TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. iiarjournals.orgnih.gov FdUMP inhibits TS, leading to a depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death. iiarjournals.orgmdpi.com
A major mechanism of acquired resistance to fluoropyrimidines is the overexpression or gene amplification of TS. nih.govnih.govoncotarget.com Increased levels of TS protein and enzymatic activity in cancer cells correlate with 5-FU resistance. mdpi.comoncotarget.com When TS is overexpressed, higher concentrations of FdUMP are required to achieve the same level of enzyme inhibition and cytotoxicity. nih.gov This can be due to gene amplification of the TYMS gene, which is associated with innate resistance to fluoropyrimidines. nih.gov Furthermore, persistent treatment with 5-FU can induce the expression of TS, contributing to the development of acquired resistance. oncotarget.com
Altered Thymidine Kinase Levels and Activity
Thymidine kinase (TK) is an enzyme in the thymidine salvage pathway that phosphorylates thymidine to help produce dTMP. nih.gov While the primary mechanism of 5'-DFUR involves the inhibition of TS, the salvage pathway involving TK can potentially compensate for the resulting dTMP deficiency, representing a mechanism of resistance. nih.gov
Increased Deoxyuridine Triphosphatase Activity
Deoxyuridine triphosphatase (dUTPase) is a key enzyme that plays a "gatekeeper" role in maintaining the integrity of DNA. nih.gov Its primary function is to hydrolyze deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP), thereby preventing the misincorporation of uracil (B121893) into DNA. nih.govresearchgate.net This function is also critical in the context of fluoropyrimidine-based therapies.
The active metabolites of 3'-Deoxy-5-fluorouridine can lead to the formation of fluorodeoxyuridine triphosphate (FdUTP). mdpi.comresearchgate.net Both dUTP and FdUTP can be erroneously incorporated into DNA by DNA polymerases, especially when the normal pool of deoxythymidine triphosphate (dTTP) is depleted due to thymidylate synthase (TS) inhibition. researchgate.netnih.gov This incorporation leads to DNA damage and strand breaks, contributing to the drug's cytotoxic effects. researchgate.net
dUTPase can also efficiently degrade FdUTP, preventing its incorporation into the genome. nih.gov Consequently, elevated dUTPase activity represents a significant mechanism of resistance. researchgate.netnih.gov By rapidly converting both dUTP and FdUTP to their monophosphate forms, high levels of dUTPase limit the accumulation of these damaging substrates, thereby mitigating DNA damage and reducing the efficacy of the fluoropyrimidine treatment. nih.govresearchgate.net Research has indicated that high dUTPase expression can cause resistance to 5-FU, suggesting that therapies targeting this compound could be less effective in tumors with elevated levels of this enzyme. nih.gov
Aberrations in Nucleic Acid Metabolism and Repair Mechanisms
Alterations in the complex network of nucleic acid synthesis and repair are central to the development of resistance against this compound and its metabolites. Cancer cells can adapt by activating alternative pathways for nucleotide synthesis or by developing deficiencies in repair mechanisms that would otherwise trigger cell death in response to drug-induced DNA damage.
Activation of Deoxythymidine Salvage Pathways
The primary mechanism of action for the active metabolites of this compound is the inhibition of thymidylate synthase (TS), which blocks the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govacs.org However, cells possess an alternative route for obtaining thymidine: the salvage pathway. This pathway allows cells to recycle thymidine from the extracellular environment and convert it into dTMP through the action of thymidine kinase (TK). researchgate.netnih.gov
Activation or upregulation of this salvage pathway is a well-established mechanism of resistance to TS inhibitors. researchgate.netnih.gov When the de novo pathway is blocked, cancer cells can compensate by increasing their reliance on salvaged thymidine, thereby circumventing the effects of the drug and replenishing the dTTP pools necessary for DNA replication and repair. nih.gov
Key findings related to this resistance mechanism include:
Thymidine Kinase 1 (TK1): TK1 is a crucial enzyme in the salvage pathway, and its expression is often upregulated in tumor tissues. nih.gov Evidence suggests that an increase in TK1 activity can contribute to resistance, while TK-deficient tumors show increased sensitivity to TS inhibitors. iiarjournals.org Conversely, downregulation of TK1 can result in ineffective therapy. nih.gov
[¹⁸F]FLT Imaging: Positron Emission Tomography (PET) using 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) can visualize TK1 activity. Studies have shown that an increase in [¹⁸F]FLT uptake (a "flare") after treatment with TS inhibitors like 5-FU may indicate an upregulation of the salvage pathway as a response to the therapy. iiarjournals.org This flare has been associated with a poor treatment response in some cancers, suggesting the salvage pathway is actively circumventing the drug's effects. iiarjournals.org
DNA Mismatch Repair Deficiencies
The DNA Mismatch Repair (MMR) system is responsible for correcting errors made during DNA replication. nih.gov This system also plays a critical, albeit paradoxical, role in the cytotoxicity of fluoropyrimidines. The incorporation of 5-FU's metabolites into DNA creates abnormal base pairs that are recognized by the MMR system. nih.govplos.org
In MMR-proficient cells, the recognition of this fluoropyrimidine-containing DNA triggers a futile cycle of repair. The MMR system attempts to excise the lesion, but due to the persistent presence of the drug and depleted dTTP pools, the incorrect base is often re-inserted. This continuous, unsuccessful repair process leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. researchgate.netplos.org
However, cells with a deficient MMR (dMMR) system fail to recognize the incorporated fluoropyrimidine. nih.gov This lack of recognition allows the cells to tolerate the drug-induced DNA damage, preventing the activation of the futile repair cycle and subsequent cell death. nih.gov Consequently, dMMR is a significant predictor of resistance to 5-FU-based chemotherapy. nih.govplos.org
Key research points include:
Survival Advantage: Studies have shown that MMR-deficient colon cancer cell lines have a distinct survival advantage and demonstrate relative tolerance when treated with 5-FU compared to their MMR-proficient counterparts. nih.gov
Role of hMutSα and hMutSß: Both the hMutSα and hMutSß MMR complexes have been shown to participate in recognizing 5-FU incorporated into DNA. plos.org Cells with intact MMR, possessing both complexes, show the greatest cytotoxicity from 5-FU, whereas cells lacking these complexes are more resistant. plos.org
Cellular Transport and Efflux Modulations
The efficacy of any drug is contingent upon its ability to reach and remain at its intracellular target at a sufficient concentration. Resistance to this compound can therefore arise from mechanisms that either limit its entry into the cell or actively expel it and its metabolites, thereby reducing their accumulation.
Reduced Intracellular Accumulation of Fluoropyrimidines
A fundamental mechanism of drug resistance involves altering the transport of drugs across the cell membrane. Reduced intracellular accumulation of fluoropyrimidines can severely diminish their therapeutic effect. nih.govfrontiersin.org This reduction can be caused by decreased activity of influx transporters responsible for bringing the drug into the cell or by the upregulation of efflux pumps that actively remove it. frontiersin.orgplos.org
Studies in human lymphocytic and breast cancer cell lines have demonstrated that resistance to fluoropyrimidines is directly linked to a decrease in their intracellular levels. nih.govnih.govaacrjournals.org For instance, in an arabinosylcytosine-resistant H9 cell line that showed cross-resistance to fluoropyrimidines, the accumulation of 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) was reduced to as little as 0.9% compared to the parental cell line. nih.gov This was attributed to altered cellular drug transport and lower activities of the activating enzymes thymidine kinase and uridine kinase. nih.gov
| Compound | Resistant Cell Line | Accumulation (% of Parental H9 Cells) | Fold Resistance |
|---|---|---|---|
| 5-fluorouridine (B13573) (FUR) | H9-araC0.05 | 2.2% | 83.3-fold |
| H9-araC0.5 | 0.2% | 266.7-fold | |
| 5-fluoro-2'-deoxyuridine (FdUR) | H9-araC0.05 | 15.6% | 21-fold |
| H9-araC0.5 | 0.9% | 80-fold |
Role of Multidrug Resistance Proteins
Multidrug resistance (MDR) proteins are a family of ATP-binding cassette (ABC) transporters that function as efflux pumps, actively extruding a wide variety of compounds, including anticancer drugs, from the cell. mdpi.com Overexpression of these proteins is a common mechanism of both intrinsic and acquired drug resistance. mdpi.comwjgnet.com
Several MDR proteins have been implicated in resistance to fluoropyrimidines:
Multidrug Resistance Protein 5 (MRP5/ABCC5): Studies have shown that MRP5 confers resistance to 5-FU. nih.gov Crucially, MRP5 does not transport 5-FU or its deoxynucleoside form directly, but rather transports its monophosphorylated metabolites, such as 5-fluoro-2'-dUMP (5-FdUMP). nih.gov By pumping out this key active metabolite, MRP5 prevents it from inhibiting its target, thymidylate synthase. Overexpression of MRP5 in tumors may therefore contribute significantly to 5-FU drug resistance. nih.gov
Multidrug Resistance Protein 8 (MRP8/ABCC11): MRP8 has been shown to confer resistance to pyrimidine analogs, including 5'-deoxy-5'-fluorouridine. scholaris.ca
P-glycoprotein (P-gp/MDR1/ABCB1): While P-gp is a major driver of multidrug resistance, its interaction with fluoropyrimidines is complex. mdpi.com Interestingly, one study found that this compound (dFUrd) was surprisingly more active in cells with high P-gp expression. nih.gov The same study reported that dFUrd could enhance the uptake and cytotoxicity of daunorubicin, a known P-gp substrate, in MDR-positive cells, suggesting a potential interaction with the P-gp pump. nih.gov
The overexpression of these efflux pumps limits the ability of this compound's active metabolites to reach and sustain effective concentrations within the cancer cell, thereby providing a powerful mechanism for drug resistance. frontiersin.org
| Parameter | Value |
|---|---|
| Substrate | 5-fluoro-2'-dUMP (5-FdUMP) |
| Km (Michaelis Constant) | 1.1 mmol/L |
| Vmax (Maximum Velocity) | 439 pmol/min/mg protein |
Cellular Phenotypic Changes Associated with Resistance
Epithelial-to-Mesenchymal Transition (EMT)
The Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process in which epithelial cells, characterized by their cell-to-cell adhesion and polarity, undergo a transformation to acquire a mesenchymal phenotype. nih.govmdpi.com This change results in cells with enhanced migratory capabilities, invasiveness, and a notable resistance to apoptosis and chemotherapeutic agents. nih.govmdpi.com A growing body of evidence indicates a strong association between the EMT phenotype and acquired resistance to 5-FU in various cancer models. semanticscholar.orgnih.govoncotarget.com
Cells that have undergone EMT typically exhibit a loss of epithelial characteristics and gain features of mesenchymal cells. spandidos-publications.com This transition is a key factor in tumor progression, metastasis, and the development of drug resistance. frontiersin.org Studies have consistently shown that cancer cells resistant to 5-FU display molecular and morphological changes indicative of EMT. semanticscholar.orgnih.gov For example, 5-FU-resistant colon cancer cells often lose their typical cobblestone-like epithelial appearance and adopt a more scattered, spindle-shaped morphology with increased intercellular spacing. nih.govresearchgate.net This phenotypic shift is accompanied by an enhanced capacity for migration and invasion. researchgate.netfrontiersin.org
The molecular hallmarks of EMT involve the downregulation of epithelial markers and the upregulation of mesenchymal markers. mdpi.com
E-cadherin: A key component of adherens junctions that maintains cell-to-cell adhesion in epithelial tissues. Its loss is a classic feature of EMT. nih.gov Studies on 5-FU-resistant colon cancer cell lines, such as HCT-8 and HT-29, consistently show a significant reduction in E-cadherin expression compared to their drug-sensitive parental cells. spandidos-publications.comnih.gov
Mesenchymal Markers: The acquisition of a mesenchymal phenotype is marked by the increased expression of proteins like N-cadherin, Vimentin, and Fibronectin. spandidos-publications.comnih.govfrontiersin.org Research has demonstrated that 5-FU-resistant cells exhibit elevated levels of these markers. For instance, 5-FU-resistant HT-29 cells show increased fibronectin, while resistant HCT15 and HCT-8 cells show upregulation of N-cadherin and vimentin, respectively. spandidos-publications.comnih.govfrontiersin.org
This transition is orchestrated by a group of master transcription factors, including Twist, Snail, Slug, and ZEB1/2. nih.govmdpi.com These factors repress the expression of epithelial genes, such as E-cadherin, while activating genes that promote the mesenchymal state. mdpi.com In 5-FU-resistant HT-29 cells, a marked increase in the expression of Twist, Zeb1, and Zeb2 has been observed, linking these transcription factors directly to the EMT-driven resistance phenotype. nih.gov
Several critical signaling pathways have been implicated in the induction of EMT and subsequent drug resistance. spandidos-publications.com These include pathways such as TGF-β, Wnt, Notch, Hedgehog, and PI3K/AKT. spandidos-publications.comnih.govfrontiersin.org For example, the Hedgehog signaling pathway has been shown to be involved in the EMT phenotype observed in 5-FU-resistant HCT-8 colon cancer cells. spandidos-publications.com Similarly, the PI3K/AKT/GSK3β pathway has been found to regulate EMT and apoptosis, contributing to 5-FU resistance in colorectal cancer cells. frontiersin.org
Table 1: Changes in EMT Marker Expression in 5-FU-Resistant Cancer Cell Lines
This table summarizes the observed changes in the expression of key epithelial and mesenchymal markers in various colon cancer cell lines that have developed resistance to 5-Fluorouracil (5-FU).
| Cell Line | Resistance Model | Epithelial Marker (Change) | Mesenchymal Marker(s) (Change) | Associated Transcription Factors (Change) | Source(s) |
| HT-29 | 5-FU-Resistant | E-cadherin (Downregulated) | Fibronectin (Upregulated) | Twist, Zeb1, Zeb2 (Upregulated) | nih.gov |
| HCT15 | HCT15/FU | E-cadherin (Downregulated) | N-cadherin (Upregulated) | Not Specified | frontiersin.org |
| HCT-8 | HCT-8/5-FU | E-cadherin (Downregulated) | Vimentin (Upregulated) | Not Specified | spandidos-publications.com |
| DLD-1 | 5FUr DLD1 | E-cadherin (Downregulated) | Vimentin, N-cadherin (Upregulated) | Snail, Slug, Twist (Upregulated) | researchgate.net |
| HCT116 | HCT116/R | Not Specified | Not Specified (Showed EMT characteristics) | Not Specified | oncotarget.com |
V. Preclinical Research Models and Evaluation Strategies for 3 Deoxy 5 Fluorouridine
In Vitro Cell Culture Models for Compound Efficacy and Metabolic Studies
In vitro cell culture systems have been fundamental in elucidating the cytotoxic effects and metabolic pathways of 3'-dFUR across a range of cancer types.
Human Cancer Cell Lines
A diverse panel of human cancer cell lines has been employed to investigate the activity of 3'-dFUR. These studies have revealed differential sensitivity and metabolic processing of the compound.
B lymphocytes: Studies on cultured human B lymphocytes have shown that they are sensitive to 3'-dFUR. nih.gov These cells are capable of metabolizing 3'-dFUR to 5-fluorouracil (B62378) (5-FU), a key step in its activation. nih.gov The conversion rate in B cells is significant, with approximately 60% of 3'-dFUR being converted to 5-FU. nih.gov This metabolic activation is attributed to the presence of uridine (B1682114) phosphorylase activity in these cells. nih.gov
HeLa (Cervical Cancer): The HeLa cell line has been used to assess the inhibitory effects of fluoropyrimidines. caymanchem.com
KB (Oral Epidermoid Carcinoma): The KB cell line is another model used in the evaluation of fluoropyrimidine cytotoxicity.
MCF-7 (Breast Cancer): Research on the MCF-7 breast cancer cell line demonstrated that sensitivity to 3'-dFUR is linked to the expression of thymidine (B127349) phosphorylase (dThdPase). nih.gov Transfection of MCF-7 cells with the dThdPase cDNA resulted in a significant increase in sensitivity to 3'-dFUR, with up to a 165-fold increase observed. nih.gov This highlights the crucial role of dThdPase in the metabolic activation of 3'-dFUR to 5-FU. nih.gov The baseline dThdPase activity in wild-type MCF-7 cells is comparable to the lower end of expression found in breast tumors. nih.gov
Colon Cancer Cell Lines (HT29, SW620, CaCo2, HT116): Several colon cancer cell lines have been instrumental in understanding the efficacy of 3'-dFUR and its prodrugs.
HT29: This cell line has been used in studies evaluating the cytotoxic effects of various anticancer agents. turkjps.org
SW620: The SW620 cell line has been utilized in chemosensitivity studies. researchgate.net
HCT116: HCT116 cells have been extensively used in xenograft models to study the in vivo efficacy of fluoropyrimidines. nih.govesmed.org These cells are susceptible to treatment with capecitabine (B1668275), a prodrug that is ultimately converted to 5-FU via 3'-dFUR. esmed.org
Osteosarcoma and Fibrosarcoma Cell Lines (143B, HLF, HLF-R): The human fibrosarcoma cell line HLF and its 5-FU-resistant subline, HLF-R, have been used to study mechanisms of resistance.
Murine Leukemia Cell Lines (e.g., L1210)
The murine leukemia cell line L1210 has been a valuable tool in contrasting the metabolic activation of 3'-dFUR with that of human cells.
L1210: In stark contrast to human B lymphocytes, L1210 cells are resistant to 3'-dFUR. nih.gov This resistance is attributed to their inability to convert 3'-dFUR to 5-FU, as they have undetectable levels of the necessary phosphorylase activity. nih.govmdpi.com While sensitive to 5-FU itself, 3'-dFUR remains largely as the unchanged drug within L1210 cells. nih.gov However, some studies have reported inhibitory activity of fluoropyrimidines against L1210 cells. caymanchem.commedchemexpress.com
Chinese Hamster Ovary (CHO) Cell Systems
Chinese Hamster Ovary (CHO) cells have been used to evaluate the growth-inhibitory effects of 3'-dFUR and its derivatives. nih.govnih.gov These cells, known for their use in producing recombinant proteins, provide a stable system for assessing cytotoxicity. fishersci.co.ukevitria.com Studies have shown that certain prodrugs of 2'-deoxy-5-fluorouridine 5'-monophosphate (FdUMP) can inhibit the growth of CHO cells. nih.govnih.gov
In Vivo Animal Models for Pharmacological Characterization
Animal models have been essential for characterizing the antitumor activity and therapeutic index of 3'-dFUR in a whole-organism context.
Xenograft Models with Human Tumor Cells
Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been widely used to assess the in vivo efficacy of 3'-dFUR and its prodrugs.
Human Colon Cancer Xenografts: Models using human colon cancer cell lines such as HCT116, COLO205, and WiDr have been employed. nih.gov Studies with capecitabine, which is metabolized to 3'-dFUR, showed that it was effective in HCT116 and COLO205 models. nih.gov The efficacy in these models was associated with higher levels of 5-FU in the tumors compared to plasma and muscle. nih.gov The WiDr model, however, was found to be refractory, which was linked to inefficient conversion of 3'-dFUR to 5-FU within the tumor tissue. nih.gov
Human Breast Cancer Xenografts: The MX-1 human mammary carcinoma xenograft has shown marked antitumor activity when treated with 3'-dFUR. jst.go.jp This model has been valuable in demonstrating the potential of 3'-dFUR against breast cancer. capes.gov.br
Induced Tumor Models (e.g., rat mammary tumors)
Chemically induced tumor models in rats provide a system to study tumorigenesis and therapeutic interventions in an immunocompetent host.
Rat Mammary Tumors: Mammary tumors induced by chemicals like 7,12-dimethylbenz(a)anthracene (DMBA) in rats have been used to evaluate the antitumor effects of fluoropyrimidines. researchgate.netveterinaryworld.orgnih.gov Studies comparing 3'-dFUR and 5-FU in rats with transplanted dimethylhydrazine-induced colon tumors showed that 3'-dFUR had a better therapeutic index. nih.gov
Table of Research Findings in Preclinical Models:
| Model System | Cell Line/Tumor Type | Key Findings |
| In Vitro | ||
| Human | B lymphocytes | Sensitive to 3'-dFUR; metabolizes it to 5-FU via uridine phosphorylase. nih.gov |
| Human | MCF-7 (Breast Cancer) | Sensitivity to 3'-dFUR is increased by thymidine phosphorylase expression. nih.gov |
| Human | HCT116 (Colon Cancer) | Susceptible to capecitabine, a prodrug of 3'-dFUR. esmed.org |
| Murine | L1210 (Leukemia) | Resistant to 3'-dFUR due to lack of phosphorylase activity for conversion to 5-FU. nih.govmdpi.com |
| Hamster | CHO (Ovary) | Used to evaluate growth inhibition by 3'-dFUR derivatives. nih.govnih.gov |
| In Vivo | ||
| Xenograft | MX-1 (Human Breast) | 3'-dFUR demonstrates marked antitumor activity. jst.go.jp |
| Xenograft | HCT116, COLO205 (Human Colon) | Capecitabine (prodrug of 3'-dFUR) is effective, leading to high tumor concentrations of 5-FU. nih.gov |
| Induced | Rat Mammary Tumors | 3'-dFUR shows a better therapeutic index compared to 5-FU. nih.gov |
Comparative Metabolic Studies Across Animal Species (e.g., rats, mice, monkeys)
The preclinical evaluation of 3'-Deoxy-5-fluorouridine (doxifluridine) relies on various animal models to understand its pharmacokinetic profile. The metabolism of doxifluridine (B1684386), a prodrug of 5-fluorouracil (5-FU), shows notable variations across different species, which is critical for extrapolating data to human clinical scenarios. The primary metabolic activation step for doxifluridine is its conversion to the active cytotoxic agent 5-FU, a reaction catalyzed by the enzyme thymidine phosphorylase (TP). nih.gov
Studies investigating the metabolic pathways of the parent compound capecitabine, which is enzymatically converted first to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) and then to doxifluridine (5'-deoxy-5-fluorouridine or 5'-DFUR), provide significant insights into the species-specific metabolism relevant to doxifluridine. The subsequent conversion to 5-FU is dependent on cytidine (B196190) deaminase (CDA) and thymidine phosphorylase (TP). nih.gov
In monkeys , the metabolic enzyme profile for capecitabine activation is quite similar to that in humans, making them a suitable animal model for safety and metabolic studies. nih.govjst.go.jp Following oral administration of capecitabine to monkeys, 5'-DFUR (doxifluridine) and the intact drug are the predominant forms found in plasma. jst.go.jp The activities of the three key enzymes—carboxylesterase, cytidine deaminase, and thymidine phosphorylase—in monkeys show patterns comparable to humans. jst.go.jp
In mice , all three enzymes necessary to generate 5-FU from capecitabine are present. jst.go.jp However, there are differences in enzyme kinetics and distribution compared to humans and monkeys. For instance, mice exhibit non-Michaelis-Menten kinetics for cytidine deaminase activity and a different inhibition pattern by its inhibitor, tetrahydrouridine (B1681287) (THU). nih.gov After capecitabine administration in mice, 5'-DFCR and the intact drug are the main components in plasma, with lower levels of 5'-DFUR. jst.go.jp
Rats exhibit very low cytidine deaminase activity, which is a significant deviation from the metabolic pathway in humans and monkeys. nih.govjst.go.jp This enzymatic difference can alter the metabolic profile and the subsequent therapeutic and toxicological outcomes. Pharmacokinetic studies in rats have shown that both doxifluridine and its metabolite 5-FU are subject to nonlinear elimination kinetics, with metabolism becoming saturated at more rapid administration rates.
Studies involving the direct administration of doxifluridine to beagle dogs have also been conducted. These studies characterized the pharmacokinetic properties of doxifluridine and its primary metabolites, 5-FU and 5-fluorouridine (B13573) (5-FUrd), providing a model to understand the relationship between the parent drug and its active metabolites.
Table 1: Comparative Metabolic Features of this compound (and its Precursor Capecitabine) Across Species
| Parameter | Monkeys | Mice | Rats | Source |
|---|---|---|---|---|
| Overall Suitability as a Model for Humans | Considered a suitable model due to similar metabolic enzyme profiles. | Possesses all necessary enzymes, but with different kinetics and distribution. | Considered a less suitable model due to very low cytidine deaminase activity. | nih.govjst.go.jp |
| Key Enzyme Activity (Cytidine Deaminase) | Similar Km values and inhibition patterns to humans. | Shows non-Michaelis-Menten kinetics and different inhibition patterns. | Very low activity. | nih.gov |
| Key Enzyme Activity (Thymidine Phosphorylase) | Km values are similar to humans. | Km values are similar to humans. | Km values are similar to humans. | nih.gov |
| Predominant Plasma Metabolites (from Capecitabine) | 5'-DFUR (Doxifluridine) and intact drug. | 5'-DFCR and intact drug. | Data less comparable due to low CDA activity. | jst.go.jp |
Development and Characterization of Drug-Resistant Cell Lines
The development of drug resistance is a primary obstacle in cancer chemotherapy. To investigate the mechanisms underlying resistance to this compound and other fluoropyrimidines, drug-resistant cancer cell lines are established and characterized in preclinical research. nih.govkarger.com These in vitro models are crucial for identifying resistance biomarkers and developing strategies to overcome resistance. mdpi.comresearchgate.net
The standard method for generating a drug-resistant cancer cell line involves the continuous or repeated pulsed exposure of a parental, drug-sensitive cell line to gradually increasing concentrations of the chemotherapeutic agent over an extended period, which can range from several months to over a year. nih.govfrontiersin.orgatcc.org Cells that survive this selection pressure are then isolated and expanded, resulting in a subline with a stable resistant phenotype. nih.govwaocp.org
Characterization of these resistant cell lines often reveals a variety of molecular and cellular alterations that contribute to the resistant phenotype. For fluoropyrimidines like 5-FU, common mechanisms of resistance include:
Alterations in Drug Target: Overexpression of thymidylate synthase (TS), the primary target of the active metabolite FdUMP, is a well-established resistance mechanism. mdpi.comresearchgate.net Increased levels of TS require higher concentrations of the inhibitor to achieve a therapeutic effect.
Changes in Drug Metabolism: Resistance can arise from decreased activity of enzymes required for drug activation, such as uridine kinase or UMP/CMP kinase (UMPK), which are involved in the phosphorylation cascade of 5-FU. aacrjournals.org Conversely, increased activity of drug-catabolizing enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) can lead to faster drug inactivation. mdpi.com
Altered Cellular Processes: Resistance has also been linked to changes in the cell cycle, apoptosis pathways, and DNA repair mechanisms. aacrjournals.orgiiarjournals.orgnih.gov For example, some 5-FU-resistant gastric cancer cells show G0/G1 phase arrest and upregulation of cell cycle inhibitors. iiarjournals.org In other models, resistance is associated with an increased Bcl-xl/Bax ratio, indicating a reduced propensity for apoptosis. waocp.org
Epithelial-to-Mesenchymal Transition (EMT): Some studies have associated the acquisition of drug resistance with EMT, characterized by morphological changes like a spindle-shaped appearance and loss of cell-cell adhesion. nih.gov
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, is a general mechanism of multidrug resistance, although their role in direct fluoropyrimidine resistance is complex. mdpi.comnih.gov
Table 2: Examples of Characterized Fluoropyrimidine-Resistant Cancer Cell Lines
| Cell Line | Parental Line / Cancer Type | Method of Development | Fold Resistance (to 5-FU) | Key Resistance Mechanisms Identified | Source |
|---|---|---|---|---|---|
| HLF-R4 and HLF-R10 | HLF / Human Hepatocellular Carcinoma | Stepwise increase in 5-FU concentration (up to 20 µM) over 1.5 years. | 3.9-fold and 10.8-fold | Showed EMT phenotype (loss of cell adhesion, spindle-shape morphology). | nih.gov |
| HCT116-FU | HCT116 / Human Colorectal Cancer | Repeated exposure to increasing concentrations of 5-FU over 10 months. | 3-fold | Compromised apoptosis and cell cycle arrest. Showed cross-resistance to CPT-11. | aacrjournals.org |
| BEL-7402/5-FU | BEL-7402 / Human Hepatocellular Carcinoma | Continuous culture with 5-FU for 10 months. | 18-fold | Overexpression of TS, increased MRP1 (an ABC transporter), and increased Bcl-xl/Bax ratio. Cross-resistant to doxorubicin (B1662922) and vincristine. | waocp.org |
| AGS/FR (FR1-5) | AGS / Human Gastric Cancer | Stepwise increase in 5-FU concentration (from 5 µM to 100 µM) over 6.5 months. | >4.5-fold (IC50 >100 µM vs. 22.1 µM in parental) | G0/G1 cell cycle arrest, up-regulation of p57 and p21, down-regulation of cyclin D1. Cross-resistant to paclitaxel (B517696) and cisplatin (B142131). | iiarjournals.org |
| HCT-8/4hFU | HCT-8 / Human Colon Cancer | Pulsed exposure to 10⁻⁴ mol/L 5-FU for 4 hours at 14- to 21-day intervals. | ~10-fold increase in IC50 | Down-regulation of UMP/CMP kinase (UMPK) at the transcriptional level. Cross-resistant to 5-fluorouridine (5-FUR). | aacrjournals.org |
Vi. Enzyme Kinetics and Biochemical Characterization of 3 Deoxy 5 Fluorouridine Interactions
Substrate Specificity and Affinity of Uridine (B1682114) Phosphorylase and Thymidine (B127349) Phosphorylase for 3'-Deoxy-5-fluorouridine
The activation of many fluoropyrimidine nucleosides into the cytotoxic base 5-fluorouracil (B62378) (5-FU) is catalyzed by pyrimidine (B1678525) nucleoside phosphorylases, namely Uridine Phosphorylase (UP) and Thymidine Phosphorylase (TP). The substrate specificity of these enzymes is critical for the conversion of a given prodrug.
This contrasts sharply with the well-characterized isomer, 5'-deoxy-5-fluorouridine (doxifluridine), which is a known and effective substrate for thymidine phosphorylase. jst.go.jpnih.gov The enzymatic conversion of 5'-deoxy-5-fluorouridine to 5-FU is considered a key activation step. The affinity (Kₘ) of human TP for this isomer has been quantified, highlighting the enzyme's ability to process nucleosides with a 5'-deoxy modification.
The data underscores the stringent structural requirements of the thymidine phosphorylase active site, where the absence of the 3'-hydroxyl group appears to abrogate recognition and subsequent phosphorolysis.
| Substrate (Isomer) | Enzyme Source | Kₘ (mM) | Substrate Activity | Reference |
| 3'-Deoxyuridine | Human Liver Tumor TP | - | Not a substrate | jst.go.jp |
| 5'-Deoxy-5-fluorouridine | Human Lung Cancer TP | 1.69 | Active substrate | jst.go.jp |
| 5'-Deoxy-5-fluorouridine | Ehrlich Ascites Tumor NP¹ | 0.633 | Active substrate | researchgate.net |
| Thymidine (dThd) | Human Lung Cancer TP | 0.243 | Active substrate | jst.go.jp |
| 5-Fluoro-2'-deoxyuridine (B1346552) | Ehrlich Ascites Tumor NP¹ | 0.278 | Active substrate | researchgate.net |
¹NP: Nucleoside Phosphorylase
Inhibitory Kinetics of Thymidylate Synthase with FdUMP
The primary mechanism of cytotoxicity for fluoropyrimidines stems from the inhibition of Thymidylate Synthase (TS) by the active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). aacrjournals.org Regardless of the initial prodrug, its metabolic conversion must ultimately yield FdUMP to effectively target TS.
FdUMP is a potent mechanism-based inhibitor of TS. researchgate.net It functions as a slow-binding competitive inhibitor with respect to the enzyme's natural substrate, deoxyuridine monophosphate (dUMP). aacrjournals.orgnih.gov The inhibition is not caused by FdUMP alone but requires the presence of the folate co-factor, 5,10-methylenetetrahydrofolate (CH₂THF). FdUMP binds to the nucleotide-binding site of TS, forming a stable covalent ternary complex with the enzyme and the folate co-factor. researchgate.netnih.gov This complex effectively sequesters the enzyme, preventing it from catalyzing the synthesis of deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate required for DNA replication and repair. researchgate.net
The potency of this inhibition is reflected in the low inhibition constants (Kᵢ) reported across various cancer cell lines. Post-translational modifications of the TS enzyme, such as phosphorylation, can introduce asymmetry in the enzyme dimer and alter the inhibition kinetics, potentially contributing to drug resistance. ibb.waw.pl
| Cell Line (Colon Cancer) | TS Kₘ for dUMP (µM) | TS Kᵢ for FdUMP (nM) | Reference |
| SW1116 | 1.46 | 2.50 | aacrjournals.org |
| Colo320 | 1.68 | 2.05 | aacrjournals.org |
| WiDr | 1.94 | 2.21 | aacrjournals.org |
| SW948 | 2.08 | 1.48 | aacrjournals.org |
| C26-10 | 2.37 | 2.03 | aacrjournals.org |
| Colo201 | 2.45 | 4.25 | aacrjournals.org |
| HT29 | 2.76 | 2.46 | aacrjournals.org |
| SW1398 | 3.69 | 2.82 | aacrjournals.org |
Kᵢ values calculated from original data presented in the source.
Comparative Enzymology of Fluoropyrimidine-Metabolizing Enzymes Across Species and Tissues
The enzymatic machinery responsible for metabolizing fluoropyrimidines exhibits significant variation across different species and even between different tissues within the same organism. These differences can have profound implications for the activity and selectivity of prodrugs.
A key difference is observed in the relative contributions of Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP) to fluoropyrimidine activation. In human tumors, TP is often the predominant enzyme responsible for converting substrates like 5'-deoxy-5-fluorouridine to 5-FU. jst.go.jp Conversely, in tumors of animal origin, such as those in mice and guinea pigs, UP may play a more significant role in this activation step. jst.go.jp Furthermore, studies using specific inhibitors have demonstrated that the distribution and activity of TP can differ markedly between humans, monkeys, rodents, and dogs, highlighting the challenges in extrapolating metabolic data from animal models to humans. nih.gov While direct comparative data for this compound is unavailable, these findings suggest its metabolism would also be subject to such species-specific variations.
Tissue-specific expression also plays a crucial role. For instance, the activity of TP has been found to be significantly elevated in human bladder cancer tissues compared to adjacent normal bladder epithelium. nih.gov This activity was also shown to correlate with higher tumor grade and invasiveness, suggesting a role for the enzyme in tumor progression and demonstrating differential expression even within the same organ. nih.gov The catabolic enzymes, particularly dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme for 5-FU degradation, are most highly expressed in the liver. mdpi.com This tissue-specific distribution creates a metabolic barrier that inactivates a large portion of systemically available 5-FU before it can reach tumor tissues.
Influence of Co-factors on Enzymatic Reaction Rates
The rates of the enzymatic reactions that govern the metabolism of this compound and its derivatives are critically dependent on the availability of necessary co-factors and co-substrates.
Thymidine Phosphorylase and Uridine Phosphorylase: The phosphorolytic cleavage of a nucleoside by TP or UP to release the pyrimidine base is a reversible reaction that requires inorganic phosphate (B84403) as a co-substrate. Studies on liver uridine phosphorylase have shown that enzymatic activity is virtually absent without phosphate. conicet.gov.ar The concentration of phosphate can, therefore, directly influence the rate of activation of a phosphorylase-dependent prodrug. The reverse reaction, the synthesis of a nucleoside, requires the corresponding sugar-1-phosphate (e.g., ribose-1-phosphate). nih.govnih.gov Some phosphorylases may also be influenced by metal ions; for example, potassium ions have been shown to stabilize the dimeric structure of E. coli UP, leading to a modest increase in activity. nih.gov
Thymidylate Synthase: The inhibition of TS by FdUMP is absolutely dependent on the folate co-factor 5,10-methylenetetrahydrofolate (CH₂THF) . researchgate.netresearchgate.net This co-factor is essential for the formation and stabilization of the inhibitory ternary complex. The intracellular concentration of reduced folates can thus dramatically impact the efficacy of FdUMP. This principle is the basis for the clinical use of leucovorin (a precursor of CH₂THF), which is co-administered to enhance the inhibitory effect of fluoropyrimidines. aacrjournals.org Conversely, a depletion of intracellular folates can reduce the rate of ternary complex formation and lead to drug resistance. aacrjournals.org
Dihydropyrimidine Dehydrogenase (DPD): The catabolism of 5-FU by DPD is a reduction reaction that requires nicotinamide adenine (B156593) dinucleotide phosphate (NADPH) as a co-factor. mdpi.com Human DPD contains distinct binding sites for NADPH and the substrate. mdpi.com The availability of intracellular NADPH is, therefore, a rate-limiting factor for the detoxification of 5-FU, influencing the balance between cytotoxic activation and catabolic inactivation.
Vii. Analytical Methodologies for Research on 3 Deoxy 5 Fluorouridine and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of 5'-DFUR, enabling the separation of the prodrug from its active metabolites and endogenous cellular components.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for studying the intracellular metabolism of 5'-DFUR. nih.gov By employing reversed-phase columns, researchers can effectively separate 5'-DFUR from its key metabolites, such as 5-fluorouracil (B62378) (5-FU), 5-fluorouridine (B13573) (FUR), 5-fluorouridine 5'-monophosphate (FUMP), and 5-fluorouridine 5'-triphosphate (FUTP). jst.go.jpnih.gov UV detection is commonly used for quantification, offering sensitivity down to the picomole level for certain pyrimidines. jst.go.jp
The method's utility is demonstrated in studies comparing the metabolism of 5'-DFUR in different cell lines. For instance, in human B lymphocytes, HPLC analysis revealed that 5'-DFUR is extensively converted to 5-FU and its subsequent anabolites, including FU ribose and deoxyribose nucleosides and nucleotides. nih.gov In contrast, L1210 leukemia cells, which are resistant to 5'-DFUR, showed no conversion to 5-FU, with the drug remaining largely unchanged. nih.gov This differential metabolism, quantifiable by HPLC, directly correlates with the compound's cytotoxic activity. nih.gov HPLC methods have been developed to simultaneously detect 5-FU and its major anabolic metabolites, often using a C18 column under isocratic conditions with a simple mobile phase. nih.gov
Table 1: HPLC Methods for 3'-Deoxy-5-fluorouridine and Metabolite Analysis
| Analyte(s) | Matrix | Chromatographic Mode | Column | Detection | Key Finding | Reference |
|---|---|---|---|---|---|---|
| 5'-DFUR, 5-FU | Human Plasma and Urine | Reversed-Phase | Not Specified | Not Specified | Development of an analytical method for quantification in biological fluids. | researcher.life |
| 5'-DFUR, 5-FU, FU-ribosides/nucleotides | Cultured Human B Lymphocytes, L1210 Leukemia Cells | Reversed-Phase Ion-Pair | Not Specified | Not Specified | Correlated differential metabolism with cytotoxicity; B-cells converted 5'-DFUR to 5-FU, while L1210 cells did not. | nih.gov |
| 5-FU, FUMP, FUTP | Ehrlich Ascites Tumor Cells | Liquid Chromatography | Not Specified | Not Specified | Identified 5-FU and its nucleotides as the only detectable metabolites of 5'-DFUR in these cells. | nih.gov |
| 5-Fluorocytosine (B48100) and metabolites (5-FU, FUR, FUMP, FdUMP) | Cell Culture Media | Reversed-Phase | C18 | Not Specified | Developed a method to monitor intracellular conversion of a related prodrug to its active metabolites. | nih.gov |
For enhanced sensitivity and specificity, particularly in analyzing the hydrolysis of prodrugs like capecitabine (B1668275) to 5'-DFUR, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. amazonaws.comiiarjournals.org This powerful technique can simultaneously quantify capecitabine and its cascade of metabolites, including 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), 5'-DFUR, and 5-FU, in biological matrices like human plasma. amazonaws.comresearchgate.net
LC-MS/MS assays are critical for pharmacokinetic studies, providing robust, selective, and sensitive quantification necessary for clinical trials. iiarjournals.orgnih.gov The development of these methods involves optimizing chromatography to separate analytes from endogenous nucleotides and maximizing their extraction from the cellular matrix. nih.gov For example, a validated LC-MS/MS method was developed for the simultaneous determination of capecitabine and its metabolites, showcasing its application in clinical pharmacology. amazonaws.com In another study, gas chromatography-mass spectrometry (GC-MS) was used to identify a novel N3-methylated metabolite of 5'-DFUR in the plasma of patients, demonstrating the power of mass spectrometry in discovering new metabolic pathways. nih.gov
Table 2: LC-MS/MS and GC-MS Findings on this compound Hydrolysis and Metabolism
| Technique | Analyte(s) | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| LC-MS/MS | Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU, 5-fluorodihydrouracil | Human Plasma | Developed a new, validated method for simultaneous determination of the prodrug and its key metabolites. | amazonaws.com |
| LC-MS/MS | FUTP, FdUTP, FdUMP | Peripheral Blood Mononuclear Cells (PBMCs) | Developed and validated a method to quantify the active 5-FU nucleotides, crucial for understanding its anticancer effect. | nih.gov |
| GC-MS | N3-Me-5'-dFUR | Plasma from cancer patients | Identified a novel N3-methylated metabolite of 5'-DFUR, confirmed by synthesis of a reference standard. | nih.gov |
| LC-MS/MS | Psychoactive drugs and their glucuronide conjugates | Postmortem Urine | Optimized enzymatic hydrolysis for drug metabolite analysis, a technique applicable to prodrugs like 5'-DFUR. | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Intracellular Metabolite Analysis
Spectrophotometric and Colorimetric Assays for Cellular Activity (e.g., MTT Assay)
To assess the biological effects of 5'-DFUR at the cellular level, researchers commonly employ spectrophotometric and colorimetric assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govsigmaaldrich.com This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. sigmaaldrich.commdpi.com
Table 3: Comparative Cellular Activity of Fluoropyrimidines via MTT Assay
| Compound | Cell Line | Assay Principle | Relative Potency Finding | Reference |
|---|---|---|---|---|
| 5'-DFUR | Chinese Hamster Ovarian (CHO) | Colorimetric (MTT) | Less potent than FUDR, FUR, ARA-C, 5-FU, and bleomycin. | nih.gov |
| 5-FU | MCF-7 (Breast Cancer) | Colorimetric (MTT) | IC50 value determined to be 25 μM. | mdpi.com |
| Capecitabine | Not Applicable (Pharmaceutical Formulation) | Spectrophotometric | Developed quantification method based on oxidation and precipitation reactions. | sphinxsai.com |
Radiotracer Methodologies for Metabolic Flux Studies
Radiotracer studies are invaluable for elucidating the complete metabolic pathways of 5'-DFUR and quantifying the flux of the molecule through these routes. By using radiolabeled versions of the compound, such as [14C]5'-DFUR or those labeled with fluorine-18 (B77423) ([18F]), researchers can trace the drug's journey from uptake to its ultimate metabolic fate. nih.govnih.gov
Early studies using [14C]5'-DFUR in mice with Ehrlich ascites tumors did not detect any novel metabolites in the acid-soluble fraction or plasma. nih.gov The primary metabolic products identified were 5-FU and its nucleotides, confirming that the activity of 5'-DFUR is dependent on its conversion to 5-FU. nih.gov This conversion is a critical step, as 5'-DFUR itself cannot be directly converted to a nucleotide due to the lack of a 5'-hydroxyl group. nih.gov Furthermore, radiolabeled drug was found to be significantly incorporated into RNA. nih.gov More recent techniques like 13C-Metabolic Flux Analysis (MFA) provide a powerful framework for measuring metabolic reaction rates in living organisms, a methodology that can be applied to understand the detailed metabolic network affected by 5'-DFUR. frontiersin.orgmdpi.com
Table 4: Findings from Radiotracer Studies on Fluoropyrimidine Metabolism
| Radiotracer | Model System | Key Finding | Reference |
|---|---|---|---|
| [14C]5'-dFUrd | Ehrlich Ascites Tumor Cells (in vitro) | Metabolism proceeds via conversion to 5-FU, with subsequent formation of FUMP and FUTP and significant incorporation into RNA. | nih.gov |
| [3H]dFUR | Cultured Human B Lymphocytes | Metabolic pathway to cytotoxic 5-FU anabolites was established to be via phosphorolysis to 5-FU. | nih.gov |
| 18F-5-FU | Cancer Patients and Rats | Traced the distribution and metabolism of 5-FU, identifying metabolites like FBAL and FUPA in bile and serum. Suggests potential for probing individual metabolic variabilities. | nih.gov |
| 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) | Cancer Cell Lines | Used to image pharmacodynamics of 5-FU. 5-FU treatment induced thymidine (B127349) kinase 1 (TK1), leading to increased [18F]FLT uptake (flare response). | nih.gov |
Gene Expression Profiling for Enzyme Levels and Resistance Markers (e.g., Microarray, RT-qPCR)
Understanding the molecular basis of response and resistance to 5'-DFUR involves analyzing changes in gene expression. Techniques like DNA microarrays and real-time quantitative reverse transcription PCR (RT-qPCR) allow for the comprehensive analysis of thousands of genes simultaneously. nih.goviiarjournals.org These methods can identify genes encoding key metabolic enzymes and those involved in resistance pathways that are altered by drug treatment. wayne.edu
For instance, studies have used microarrays to find genes related to the clinical response of breast cancer to a regimen including 5'-DFUR. iiarjournals.org Such analyses can derive predictive formulas for treatment response and identify genes whose expression levels correlate with tumor size reduction. iiarjournals.org Gene expression profiling in prostate cancer cells treated with Furtulon (5'-DFUR) revealed the upregulation of genes responsible for chemotherapeutic resistance, such as S100P and ALDH1A3, suggesting a mechanism for induced resistance. nih.govwayne.edu These studies also use RT-qPCR to validate the microarray findings. nih.gov The expression levels of enzymes crucial for the activation of 5'-DFUR, such as thymidine phosphorylase (TP), and enzymes involved in 5-FU metabolism, like dihydropyrimidine (B8664642) dehydrogenase (DPD), are often key targets of these investigations. nih.goviiarjournals.org
Table 5: Gene Expression Changes in Response to 5'-DFUR and Related Compounds
| Compound | Cancer Type | Technique | Key Genes/Findings | Reference |
|---|---|---|---|---|
| Docetaxel/5'-DFUR | Breast Cancer | Microarray | Identified 6 genes, including IGF-1, to create a predictive formula for pathological response. | iiarjournals.org |
| Furtulon (5'-DFUR) | Prostate Cancer (PC3 Cells) | Microarray, RT-qPCR | Upregulated resistance-related genes (S100P, ALDH1A3, casein kinase, annexin). | nih.govwayne.edu |
| 5-FdU-ECyd (links 2'-deoxy-5-fluorouridine) | Ovarian Cancer | RNA-Sequencing | Caused activation of genes in cell cycle, apoptosis, and DNA-damage response pathways, with early and strong upregulation of the c-Fos oncogene. | oncotarget.com |
| 5-Fluorouracil | Colorectal Cancer | RT-qPCR | Analyzed expression of DPD, TP, OPRT, and TS. Found a significant correlation between DPD and TP expression. | iiarjournals.org |
Viii. Structure Activity Relationship Sar Studies of 3 Deoxy 5 Fluorouridine Analogues
Impact of Structural Modifications on Enzymatic Recognition and Metabolism
The biological activity of 3'-Deoxy-5-fluorouridine analogues is contingent upon their metabolic conversion to active nucleotide forms, a process mediated by a series of cellular enzymes. Structural modifications, especially at the 3'-position, can profoundly influence whether these analogues are recognized as substrates and how they are subsequently metabolized.
The initial and often rate-limiting step in the activation of many deoxyuridine analogues is phosphorylation by thymidine (B127349) kinase (TK). The substitution of the 3'-hydroxyl group with other moieties significantly affects this process. For instance, studies on 3'-azido-3'-deoxythymidine, a related thymidine analogue, revealed that it is a good substrate for cytosolic thymidine kinase, with a Michaelis constant (Kₘ) of 3.0 µM, which is comparable to the natural substrate thymidine (Kₘ = 2.9 µM). nih.gov However, the subsequent phosphorylation of the monophosphate to the diphosphate (B83284) by thymidylate kinase is extremely inefficient, with a maximal rate that is only 0.3% of that for dTMP. nih.gov This suggests that while a 3'-azido modification is well-tolerated by the first kinase, it creates a significant bottleneck at the second phosphorylation step.
Similarly, research comparing trifluridine (B1683248) (FTD) with 2′-deoxy-5-fluorouridine (FdUrd) showed that thymidine kinase 1 (TK1) has a higher catalytic efficiency (kcat/Km) for FTD. nih.gov The catalytic efficiency for FTD phosphorylation by TK1 was approximately four times higher than that for FdUrd, indicating that the modification at the base can influence kinase recognition in concert with the sugar structure. nih.gov
Table 1: Impact of 3'-Modifications on Key Metabolic Enzymes
| Analogue | Modification | Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| 3'-Azido-3'-deoxythymidine | 3'-N₃ | Thymidine Kinase (TK) | Good substrate, Kₘ (3.0 µM) similar to thymidine. | nih.gov |
| 3'-Azido-3'-deoxythymidine-MP | 3'-N₃ | Thymidylate Kinase (TMPK) | Poor substrate; phosphorylation rate is only 0.3% of that for dTMP. | nih.gov |
| Trifluridine (FTD) | 5-CF₃ (base) | Thymidine Kinase 1 (TK1) | Higher catalytic efficiency (kcat/Km) compared to FdUrd. | nih.gov |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 5'-Deoxy | Thymidine Phosphorylase (TP) | Serves as a substrate for conversion to 5-FU (Kₘ = 0.633 mM). | researchgate.net |
| 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd) | 5-F (base) | Uridine (B1682114) Phosphorylase 2 (UPP2) | Recognized as a substrate (Kₘ = 427 µM). | uniprot.org |
Correlation between Molecular Structure and Preclinical Cytotoxicity
The ultimate measure of a nucleoside analogue's potential is its ability to kill cancer cells, typically quantified by the half-maximal inhibitory concentration (IC₅₀). SAR studies have established clear correlations between the molecular structure of this compound derivatives and their cytotoxic potency across various cancer cell lines.
Modifications at the 3'-position have a direct and significant impact on cytotoxicity. A study on 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine demonstrated that the position of the propargyl group was critical. The 3'-O-propargyl derivative exhibited the highest cytotoxic activity against cervical (HeLa), oral (KB), and breast (MCF-7) cancer cell lines, with its activity being greater than that of the parent nucleoside, Floxuridine. In contrast, the 5'-O-propargyl analogue showed only moderate activity.
The introduction of an azido (B1232118) (N₃) group at the 3'-position, creating 3'-azido-2',3'-dideoxy-5-fluorouridine, also yields compounds with significant cytotoxic potential. When further modified into phosphoramidate (B1195095) prodrugs, these analogues show varied activity based on the nature of the N-alkyl substituent on the phosphate (B84403) group. A derivative with an N-ethyl substituent displayed the highest activity in HeLa, KB, and MCF-7 cells, proving much more potent than the parent azido-nucleoside. This highlights that modifications designed to improve cellular uptake and metabolic activation can work in synergy with the core structural features of the analogue.
Even subtle changes, such as the replacement of the 3'-hydroxyl with a fluorine atom, can have dramatic effects. The 5-chloro-substituted derivative of 2',3'-dideoxy-3'-fluorouridine (B52696) was found to be a potent anti-HIV agent with a 50% cytotoxic dose (CD₅₀) in the millimolar range for various human cell lines, indicating low general cytotoxicity.
Table 2: Preclinical Cytotoxicity (IC₅₀) of Selected this compound Analogues
| Compound Name | 3'-Modification | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3'-O-Propargyl-5-fluoro-2'-deoxyuridine | -O-CH₂C≡CH | HeLa | 0.08 ± 0.01 | |
| 3'-O-Propargyl-5-fluoro-2'-deoxyuridine | -O-CH₂C≡CH | KB | 0.10 ± 0.01 | |
| 3'-O-Propargyl-5-fluoro-2'-deoxyuridine | -O-CH₂C≡CH | MCF-7 | 0.14 ± 0.01 | |
| 3'-Azido-2',3'-dideoxy-5-fluorouridine (Parent) | -N₃ | HeLa | >100 | |
| 3'-Azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate (N-ethyl) | -N₃ (as phosphoramidate) | HeLa | 0.05 ± 0.01 | |
| 3'-Azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate (N-ethyl) | -N₃ (as phosphoramidate) | KB | 0.08 ± 0.01 | |
| 3'-Azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate (N-ethyl) | -N₃ (as phosphoramidate) | MCF-7 | 0.04 ± 0.01 | |
| Carbocyclic analogue of 5-fluoro-3'-deoxyuridine | Carbocyclic ring | L-1210 | >10 µg/mL | aacrjournals.org |
Conformational Analysis of this compound Derivatives
The three-dimensional shape of a nucleoside analogue is a critical factor governing its ability to fit into the active site of target enzymes like kinases and polymerases. Conformational analysis, often performed using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, reveals how structural modifications dictate the preferred geometry of the molecule. The furanose (sugar) ring of a nucleoside is not planar and exists in a dynamic equilibrium between different puckered conformations, most commonly described as N-type (C3'-endo) and S-type (C2'-endo).
The introduction of an electronegative substituent, such as fluorine, at the 3'-position has a profound influence on the sugar pucker. A detailed study of 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) using X-ray crystallography showed that the furanose ring strongly prefers an S-type conformation (C2'-endo). nih.gov The two independent molecules in the crystal structure adopted conformations with pseudorotation phase angles (P) of 164.3° and 170.2°, which fall squarely in the S-type range (P = 144°–180°). nih.gov This is a significant shift from the parent 5-methyluridine, which prefers an N-type conformation (P = 21.2°). nih.gov This fluorine-induced conformational locking into an S-type pucker is a common feature among fluorinated nucleosides and is thought to be a key determinant of their biological activity, as many DNA polymerases preferentially bind substrates with an S-type (DNA-like) sugar conformation.
NMR studies on other halogenated nucleosides support this principle. For example, 2'-deoxy-2'-fluorouridine (B118953) is proposed to have an envelope conformation with C3' endo (N-type), while 1-(3-deoxy-3-fluoro-β-D-arabinofuranosyl)uracil adopts a twist conformation. asm.org The specific conformation, along with the orientation of the base relative to the sugar (the glycosidic angle, which can be syn or anti), creates a unique three-dimensional structure that is presented to the target enzyme. An analogue that can adopt a conformation closely mimicking that of the natural substrate is more likely to be recognized and processed, leading to a biological effect. Conversely, a conformation that is incompatible with the enzyme's active site will render the analogue inactive. Therefore, understanding and predicting the conformational preferences of new derivatives is a cornerstone of rational drug design in this class of compounds.
Ix. Preclinical Combination Strategies Involving 3 Deoxy 5 Fluorouridine
Synergistic Interactions with Other Antimetabolites and Cytostatic Agents
Combining 3'-Deoxy-5-fluorouridine's downstream metabolite, 5-FU, with other anticancer drugs is a foundational strategy to improve treatment outcomes. The goal is to achieve synergy, where the combined effect is greater than the sum of the individual agents' effects. oup.com This approach often involves pairing agents with different mechanisms of action to attack cancer cells on multiple fronts and prevent the development of resistance. mdpi.commdpi.com
Interaction with Antimetabolites: Methotrexate (MTX), another antimetabolite, has been studied in combination with 5-FU. bmrat.com Pre-treatment with MTX is thought to increase the intracellular pool of phosphoribosyl pyrophosphate (PRPP), a cofactor needed to convert 5-FU into its active ribonucleotide form, thereby enhancing its activity. calis.edu.cn However, the interaction is complex, as some studies have indicated that under certain conditions, the drugs can be mutually antagonistic. capes.gov.br One preclinical study noted that sequential treatment with MTX followed by 5'-deoxy-5-fluorouridine (doxifluridine) could surprisingly reverse MTX-induced toxicity in the hematopoietic system and ileal tissue in mice, suggesting a potential role for doxifluridine (B1684386) as a pharmacological antidote for MTX toxicity. nih.gov
Interaction with Cytostatic Agents: Cytostatic agents, such as platinum compounds and taxanes, are common partners for 5-FU.
Platinum Analogs (Cisplatin, Oxaliplatin): Platinum agents like cisplatin (B142131) and oxaliplatin (B1677828) exert their cytotoxic effects by forming DNA crosslinks that inhibit DNA replication and transcription. mdpi.com The combination of 5'-deoxy-5-fluorouridine and cisplatin has demonstrated moderate activity with acceptable toxicity in clinical studies for advanced gastric cancer. nih.gov A phase I trial also explored the combination of doxifluridine with cisplatin and L-folinic acid in head and neck cancer. nih.gov The combination of oxaliplatin with 5-FU is a standard of care in colorectal cancer, with preclinical models demonstrating their synergistic effects. mdpi.com
Taxanes (Paclitaxel): Paclitaxel (B517696) disrupts microtubule function, leading to cell cycle arrest and apoptosis. mdpi.com Its distinct mechanism of action and non-overlapping toxicities make it a rational partner for doxifluridine. nih.gov A preclinical study co-delivering 5-FU and paclitaxel in liposomes showed a potent synergistic effect in triple-negative breast cancer cells. mdpi.com This synergy was also observed in clinical settings, where the combination of paclitaxel and 5-FU/folinic acid was found to be highly active in metastatic breast cancer. nih.gov
Table 1: Preclinical Synergistic Interactions
| Interacting Agent | Agent Class | Model System | Observed Interaction/Outcome | Citation |
|---|---|---|---|---|
| Methotrexate (MTX) | Antimetabolite | Mice | Sequential 5'-dFUR treatment reversed MTX toxicity. | nih.gov |
| Paclitaxel (PTX) | Cytostatic (Taxane) | Triple-negative breast cancer cell lines | Synergistic reduction in cell viability when combined with 5-FU. | mdpi.com |
| Cisplatin | Cytostatic (Platinum) | Head and neck cancer patients (Phase I) | Combination with 5'-dFUR and L-folinic acid was evaluated for tolerability. | nih.gov |
| Oxaliplatin | Cytostatic (Platinum) | Breast cancer cells (MCF-7) | Synergistic effect on caspase 9 activity when combined with a synthetic uracil (B121893) analog and 5-FU. | mdpi.com |
Biochemical Modulation to Enhance Efficacy or Overcome Resistance
Biochemical modulation is a targeted form of combination therapy designed to rationally enhance the therapeutic index of a drug. nih.gov For 5'-deoxy-5-fluorouridine, which acts via its conversion to 5-FU, modulation strategies focus on manipulating the metabolic pathways of 5-FU to increase its anticancer effects or to overcome resistance mechanisms. nih.govscispace.com Resistance can arise from various factors, including alterations in the drug's target enzyme, thymidylate synthase (TS), or changes in the enzymes involved in its activation and catabolism. nih.govsemanticscholar.orgnih.gov
The primary mechanism of 5-FU is the inhibition of TS by its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). cancernetwork.com This inhibition halts DNA synthesis and leads to cell death. calis.edu.cn Several agents can modulate this process:
Leucovorin (Folinic Acid): This is the most successful and widely used modulating agent for 5-FU. Leucovorin is a precursor to 5,10-methylenetetrahydrofolate, a reduced folate cofactor. frontiersin.orgresearchgate.net This cofactor is essential for forming a stable ternary complex between FdUMP and TS, thereby prolonging the inhibition of the enzyme and enhancing cytotoxicity. cancernetwork.comfrontiersin.org Preclinical studies have shown that leucovorin can significantly enhance the cytotoxicity of 5-FU, particularly in resistant cells that have upregulated levels of TS. nih.gov
Methotrexate: Beyond its own antimetabolite activity, MTX can act as a modulator by increasing intracellular PRPP levels, which promotes the conversion of 5-FU to its active form, fluorouridine monophosphate (FUMP). calis.edu.cnresearchgate.net
DPD Inhibitors (e.g., Eniluracil): Over 80% of an administered 5-FU dose is typically broken down into inactive metabolites by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). calis.edu.cnacs.org High DPD levels can be a mechanism of resistance. acs.org Inhibiting DPD with agents like eniluracil (B1684387) can increase the bioavailability and efficacy of 5-FU. calis.edu.cnresearchgate.net
Uridine (B1682114) Rescue: While not a direct efficacy enhancer, the delayed administration of uridine has been explored as a way to selectively protect normal tissues from 5-FU toxicity. scispace.com The hypothesis is that uridine can compete with 5-FU's toxic RNA metabolites (like FUTP) in healthy cells without compromising the anti-tumor effect driven by TS inhibition. scispace.com
Table 2: Biochemical Modulation Strategies
| Modulating Agent | Mechanism of Modulation | Intended Effect | Citation |
|---|---|---|---|
| Leucovorin (Folinic Acid) | Increases intracellular 5,10-methylenetetrahydrofolate, stabilizing the FdUMP-TS complex. | Enhance and prolong inhibition of thymidylate synthase (TS). | cancernetwork.comfrontiersin.orgnih.gov |
| Methotrexate (MTX) | Inhibits purine (B94841) synthesis, leading to increased PRPP levels. | Increase the activation of 5-FU to its active metabolite FUMP. | calis.edu.cnresearchgate.net |
| Eniluracil | Inhibits dihydropyrimidine dehydrogenase (DPD). | Prevent the catabolism (breakdown) of 5-FU, increasing its bioavailability. | calis.edu.cnresearchgate.net |
| Uridine | Competes with 5-FU metabolites for incorporation into RNA. | "Rescue" normal cells from toxicity, particularly myelosuppression. | scispace.com |
Development of Rational Combination Regimens in In Vitro and In Vivo Models
The development of effective combination therapies relies heavily on preclinical evaluation in both laboratory (in vitro) and animal (in vivo) models. These models are crucial for confirming synergistic interactions, understanding resistance mechanisms, and optimizing treatment schedules before moving to human trials. nih.gov
In Vitro Models: Cancer cell lines are the workhorses of initial preclinical testing. Studies have utilized various cell lines, including those from colon, gastric, and breast cancers, to test the efficacy of combining 5'-deoxy-5-fluorouridine (or 5-FU) with other agents. For example, studies on 5-FU-resistant gastric cancer cell lines demonstrated that leucovorin could enhance cytotoxicity by 2.3 to 2.8 times in cells with high TS expression. nih.gov Similarly, investigations into 5-FU resistant colon cancer cells helped elucidate the roles of enzymes like orotate (B1227488) phosphoribosyl transferase (OPRT) and thymidine (B127349) kinase (TK) in resistance, pointing toward potential strategies to overcome it. semanticscholar.org In vitro models are also used to assess the synergistic effects of new combinations, such as 5-FU with paclitaxel in liposomal formulations for breast cancer. mdpi.com
In Vivo Models: Animal models, typically mice bearing human tumor xenografts, provide a more complex biological system to evaluate drug combinations. These models allow for the assessment of not only anti-tumor efficacy but also drug pharmacokinetics and systemic toxicity. nih.gov An in vivo study comparing oral 5-FU with its prodrugs, including 5'-deoxy-5-fluorouridine (Furtulon), in a mouse model of liver metastasis found that oral 5-FU was more effective at prolonging survival. iiarjournals.org Another study in mice showed that combining 5'-dFUR with MTX could mitigate the latter's toxicity. nih.gov The combination of carboplatin (B1684641) and paclitaxel has been evaluated in ovarian cancer xenografts, using advanced imaging techniques like PET scans to monitor treatment response non-invasively. plos.org Such in vivo experiments are essential for establishing a rationale for clinical trials. nih.gov
Table 3: Examples of Preclinical Model Studies
| Model Type | Specific Model | Combination/Agent Studied | Key Finding | Citation |
|---|---|---|---|---|
| In Vitro | 5-FU-resistant gastric cancer cell lines | 5-FU + Leucovorin | Leucovorin enhanced 5-FU cytotoxicity in resistant cells with high TS expression. | nih.gov |
| In Vitro | Colon cancer cell lines (SW48, LS174T) and 5-FU resistant variants | 5-FU and its derivatives | Identified decreased OPRT and increased TK as mechanisms of acquired resistance. | semanticscholar.org |
| In Vivo | Mice | 5'-dFUR + Methotrexate | 5'-dFUR reversed MTX-induced toxicity to the hematopoietic system and ileal tissue. | nih.gov |
| In Vivo | Mouse model of liver metastasis | Oral 5-FU vs. UFT vs. 5'-dFUR (Furtulon) | Oral 5-FU was significantly more effective in prolonging survival than 5'-dFUR. | iiarjournals.org |
| In Vivo | Human ovarian cancer xenografts in mice | Carboplatin + Paclitaxel | PET imaging with FDG and FLT could be used for early assessment of treatment response. | plos.org |
X. Future Research Directions for 3 Deoxy 5 Fluorouridine
Further Elucidation of Downstream Molecular Mechanisms Beyond Primary Targets
The principal mechanism of action for 3'-Deoxy-5-fluorouridine involves its enzymatic conversion to 5-fluorouracil (B62378) (5-FU), which is subsequently metabolized into active compounds. researchgate.netmedchemexpress.com The main active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate, thereby disrupting DNA synthesis. mdpi.comspandidos-publications.comnih.gov However, studies indicating a lack of correlation between TS expression and patient response to 5-FU suggest that other molecular events play a crucial role. mdpi.com
Future research must focus on delineating the broader spectrum of molecular events that occur downstream of TS inhibition. This includes a deeper investigation into the consequences of the incorporation of 5-FU's other active metabolites—fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP)—into RNA and DNA, respectively. mdpi.compatsnap.com The incorporation of FUTP can disrupt RNA processing and function, with early evidence pointing to specific defects in the splicing of mRNA and the processing of ribosomal and transfer RNAs. plos.org The precise impact of these disruptions on global protein synthesis and cell signaling pathways remains a fertile area for investigation.
Furthermore, the cellular response to DNA damage induced by these agents is a key area requiring more study. Recent work on related fluoropyrimidines has highlighted the importance of DNA repair pathways, such as translesion DNA synthesis (TLS), in mediating cellular tolerance. plos.org For instance, the protein REV3 has been identified as a critical factor in tolerating FUdR-induced damage, with its absence leading to defective intra-S phase checkpoint activation and increased cell death. plos.org Understanding how this compound and its metabolites engage with and are counteracted by the intricate network of DNA damage response (DDR) pathways will be critical for predicting and overcoming resistance.
Table 1: Key Downstream Mechanisms and Areas for Future Study
| Mechanism | Description | Key Research Questions |
|---|---|---|
| RNA Disruption | The metabolite FUTP is incorporated into various RNA species, interfering with their normal function. mdpi.com | What specific classes of RNA are most affected? How does this impact mRNA splicing, stability, and translation on a transcriptome-wide scale? plos.org |
| DNA Damage and Repair | The metabolite FdUTP can be misincorporated into DNA, leading to DNA damage and triggering repair pathways. mdpi.comnih.gov | Which specific DNA damage response pathways are activated or suppressed? What is the role of translesion synthesis proteins like REV3 in mediating tolerance? plos.org |
| Apoptosis Induction | Cellular stress from DNA and RNA damage leads to programmed cell death. | What are the key signaling molecules (e.g., c-Fos, p53) and pathways that link drug-induced damage to the apoptotic machinery? semanticscholar.org |
| TS-Independent Effects | Cellular effects that are not directly tied to the inhibition of thymidylate synthase. mdpi.com | What are the direct effects of the parent compound or its metabolites on other cellular enzymes or signaling proteins? |
Development of Novel Prodrug Activators and Targeted Delivery Systems
As a prodrug, this compound's efficacy relies on its conversion to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is often found at higher levels in tumor tissues. hmdb.capnas.org Future strategies aim to enhance this tumor-selective activation and develop sophisticated delivery systems to improve the therapeutic index.
One avenue of research is the development of agents that can induce the expression of the activating enzyme, TP, within the tumor microenvironment. Studies have shown that agents like cyclophosphamide (B585) or even X-ray irradiation can increase TP expression, potentially sensitizing tumors to this compound. spandidos-publications.com Another approach involves the design of more complex or "duplex" prodrugs. These molecules can carry two distinct cytotoxic agents, such as the experimental compound 5-FdU-ECyd, which links 2'-deoxy-5-fluorouridine with 3'-C-ethynylcytidine. semanticscholar.orgoncotarget.com Such constructs allow for a multi-pronged attack on cancer cells from a single administered molecule.
Targeted delivery systems represent a major focus for improving the clinical utility of fluoropyrimidines. Research into nanoformulations, such as liposomes and nanoparticles, aims to encapsulate the drug, alter its pharmacokinetic profile, and achieve preferential accumulation in tumor tissue. nih.govnih.gov These carriers can be engineered to respond to specific stimuli within the tumor microenvironment, such as specific enzymes, for controlled drug release. medchemexpress.com A more advanced concept is gene-directed enzyme prodrug therapy (GDEPT), where a gene encoding a drug-activating enzyme (e.g., cytosine deaminase) is delivered to cancer cells, which can then convert a systemically administered, non-toxic prodrug into a potent cytotoxin specifically at the tumor site. nih.gov
Table 2: Emerging Prodrug and Delivery Strategies
| Strategy | Principle | Example/Concept |
|---|---|---|
| Enzyme Induction | Increasing the concentration of the activating enzyme (Thymidine Phosphorylase) within the tumor. | Co-administration with agents known to induce TP expression, such as cyclophosphamide. spandidos-publications.com |
| Duplex Prodrugs | Covalently linking two different antimetabolites into a single molecule for simultaneous delivery. | 5-FdU-ECyd, a conjugate of 2'-deoxy-5-fluorouridine and 3'-C-ethynylcytidine. semanticscholar.orgoncotarget.com |
| Multimer Formulations | Creating polymers of the active metabolite to bypass cellular uptake and activation resistance mechanisms. | FdUMP acs.org, a multimer of FdUMP, designed for direct intracellular delivery of the TS inhibitor. spandidos-publications.com |
| Nanoparticle Delivery | Encapsulating the drug in nanoparticles (e.g., liposomes, polymers) to enhance stability and tumor targeting. nih.gov | Gelatinase-responsive nanoparticles for controlled release of 5-fluorouridine (B13573) in the tumor microenvironment. medchemexpress.com |
| Gene-Directed Therapy | Introducing a gene into cancer cells that expresses an enzyme to activate a specific prodrug. | Using a viral vector to deliver the cytosine deaminase gene, which converts 5-fluorocytosine (B48100) to 5-FU. nih.gov |
Application of Advanced '-Omics' Technologies in Resistance Mechanism Discovery
Drug resistance remains a significant clinical hurdle for fluoropyrimidine-based therapies. researchgate.net The application of high-throughput "-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is essential for uncovering the complex and multifaceted mechanisms of resistance.
Transcriptomic tools like RNA-Sequencing and DNA microarrays are powerful for identifying gene expression signatures associated with resistance. researchgate.netomicsdi.org Such studies have implicated the deregulation of entire cellular pathways, including those governing the cell cycle, apoptosis, and DNA damage response, in acquired resistance. semanticscholar.orgoncotarget.com For example, transcriptomic analysis of cells treated with a 2'-deoxy-5-fluorouridine-containing duplex prodrug revealed significant upregulation of the genes CDKN1A and c-Fos, providing insight into the cellular stress response. semanticscholar.org Genomic screening of mutant cell libraries has also proven effective, successfully identifying the translesion synthesis gene REV3 as a key factor in conferring tolerance to fluoropyrimidines. plos.org
Proteomics can complement these findings by quantifying changes at the protein level, confirming, for example, the overexpression of drug targets like TS or drug-catabolizing enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPYD), both of which are known mediators of resistance. pnas.orgspandidos-publications.com Meanwhile, metabolomics offers the ability to trace the metabolic fate of this compound, identifying alterations in metabolic pathways that may shunt the compound away from its active forms or accelerate its degradation. frontiersin.org Measuring the levels of downstream biomarkers, such as plasma deoxyuridine, can also serve as a systemic indicator of target engagement (TS inhibition). plos.org
Table 3: Role of '-Omics' in Resistance Research
| Technology | Application in Resistance Discovery | Key Findings/Potential |
|---|---|---|
| Genomics/ Transcriptomics | Identifies gene mutations, amplifications, and expression changes (mRNA levels) that correlate with drug resistance. oncotarget.comresearchgate.net | Discovery of resistance-conferring genes (TS, DPYD) and pathways (DNA repair, cell cycle). plos.orgpnas.org |
| Proteomics | Quantifies protein expression levels to validate gene expression data and identify post-transcriptional resistance mechanisms. | Confirmation of increased TS and DPYD protein levels in resistant cells. spandidos-publications.com |
| Metabolomics | Tracks the drug and its metabolites through cellular pathways to identify altered metabolism in resistant cells. frontiersin.org | Tracing drug activation and catabolism to uncover metabolic shunts that reduce active metabolite formation. |
Design of Predictive Preclinical Models for Compound Efficacy
A significant challenge in oncology drug development is the poor predictive value of traditional preclinical models, contributing to high failure rates in human clinical trials. frontiersin.orgbmrat.org Future research on this compound will benefit immensely from the design and use of more physiologically relevant and predictive preclinical systems.
The field is moving away from simplistic two-dimensional (2D) cell cultures, which fail to replicate the complex architecture and microenvironment of solid tumors. mdpi.com Three-dimensional (3D) cell culture models, such as spheroids and organoids, are becoming the new standard for in vitro testing. frontiersin.orgmdpi.com These models recapitulate crucial aspects of tumors like cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns that are more representative of the in vivo state, offering a better platform to assess drug efficacy and resistance. frontiersin.orgbmrat.org
For in vivo studies, patient-derived xenograft (PDX) models are emerging as a superior alternative to xenografts from established cancer cell lines. nih.gov PDX models, created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, largely retain the genetic and histological characteristics of the original tumor. mdpi.comnih.govoatext.com This fidelity makes them powerful tools for evaluating treatment efficacy and have shown to be predictive of patient clinical outcomes. nih.govnih.gov Newer iterations, such as patient-derived cell xenografts (PDCX), use cryopreservable primary cells to generate tumors, which may offer logistical advantages. mdpi.com
Finally, integrating advanced imaging techniques with these models can provide real-time, non-invasive assessment of drug efficacy. For example, Positron Emission Tomography (PET) using the tracer 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) can be used to monitor the "flare" in the thymidine salvage pathway that occurs upon successful TS inhibition by fluoropyrimidines. thno.orgaacrjournals.org An increase in [18F]FLT uptake in a tumor after treatment can serve as an early pharmacodynamic biomarker, predicting therapeutic response. aacrjournals.orgnih.gov
Table 4: Comparison of Preclinical Models
| Model Type | Description | Advantages over Previous Models |
|---|---|---|
| 3D Cell Cultures (Spheroids/Organoids) | Cells grown in 3D structures that mimic tissue architecture. frontiersin.orgmdpi.com | More physiologically relevant; better representation of cell interactions, gradients, and drug resistance. bmrat.org |
| Patient-Derived Xenografts (PDX) | Direct implantation of a patient's tumor tissue into an immunodeficient mouse. nih.govnih.gov | Preserves original tumor heterogeneity, microenvironment, and genetic profile; more predictive of clinical response. oatext.com |
| Imaging-Integrated Models (e.g., PET) | In vivo models (e.g., PDX) combined with non-invasive imaging to monitor drug effects in real-time. aacrjournals.org | Allows for early, non-invasive assessment of target engagement and prediction of therapeutic efficacy. plos.orgthno.org |
Q & A
Q. How should researchers address contradictory efficacy data (e.g., 25% response in gastric vs. 10% in colorectal cancer)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
